molecular formula C8H8BrClN2 B1292556 4-Bromo-1H-indol-6-amine hydrochloride CAS No. 1134753-48-2

4-Bromo-1H-indol-6-amine hydrochloride

Cat. No.: B1292556
CAS No.: 1134753-48-2
M. Wt: 247.52 g/mol
InChI Key: DTTBJDSXFWUXMM-UHFFFAOYSA-N
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Description

4-Bromo-1H-indol-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H8BrClN2 and its molecular weight is 247.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1H-indol-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indol-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTBJDSXFWUXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646543
Record name 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134753-48-2
Record name 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Bromo-1H-indol-6-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1H-indol-6-amine hydrochloride (CAS: 1134753-48-2), a key heterocyclic building block for research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] This document elucidates the physicochemical properties, spectroscopic characteristics, and chemical reactivity of this specific substituted indole. We present a logical synthetic strategy, detailed handling protocols, and an exploration of its applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Substituted Indole

The indole ring system, consisting of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. 4-Bromo-1H-indol-6-amine hydrochloride emerges as a particularly valuable intermediate due to the strategic placement of its functional groups.

  • The Amino Group (C6): Serves as a key handle for derivatization, allowing for the introduction of diverse pharmacophores through acylation, alkylation, or sulfonylation.

  • The Bromo Group (C4): Acts as a versatile synthetic linchpin, enabling carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.[2]

  • The Hydrochloride Salt: Enhances the compound's solubility in polar solvents and improves its handling characteristics compared to the free base.

This trifecta of features provides chemists with orthogonal reactivity, allowing for selective and sequential modifications to build molecular complexity and explore structure-activity relationships (SAR) efficiently.

cluster_main 4-Bromo-1H-indol-6-amine Hydrochloride cluster_features Key Functional Groups mol mol p1 p2 p3 F1 C4-Bromo Group (Cross-Coupling Site) F2 C6-Amino Group (Derivatization Handle) F3 Indole N-H (Alkylation/Protection Site) F4 Hydrochloride Salt (Solubility & Stability) p1->F1 p2->F2 p3->F3

Caption: Chemical structure and key reactive sites.

Physicochemical and Handling Properties

A clear understanding of the compound's fundamental properties is critical for its effective use and storage.

Chemical Identity and Properties

The following table summarizes the core physicochemical data for 4-Bromo-1H-indol-6-amine hydrochloride.

PropertyValueReference(s)
CAS Number 1134753-48-2[3][4]
Molecular Formula C₈H₈BrClN₂[3]
Molecular Weight 247.52 g/mol [3][4]
SMILES NC1=CC2=C(C(Br)=C1)C=CN2.[H]Cl[3]
Purity Typically ≥97%[5]
Appearance Expected to be a solid (powder/crystalline)[6]
Solubility Profile

While empirical data is limited, a reasoned solubility profile can be predicted based on the structure. The free base, 4-Bromo-1H-indol-6-amine, is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.[7] The formation of the hydrochloride salt significantly enhances its polarity.

  • Soluble in: Polar protic solvents like methanol, ethanol, and to some extent, water.

  • Insoluble in: Non-polar solvents like hexanes and likely has poor solubility in less polar aprotic solvents like diethyl ether.

Causality Insight: The protonation of the basic amino group to form the ammonium chloride salt disrupts the crystal lattice of the free base and allows for strong ion-dipole interactions with polar solvents, thereby increasing solubility.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Recommended Storage: Store in a tightly sealed container in a dry, cool environment.[8] Commercial suppliers recommend conditions ranging from room temperature to 2-8°C.[3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9] Strong bases will deprotonate the hydrochloride salt, liberating the free amine.

Spectroscopic and Analytical Characterization

No specific spectra for the title compound are publicly available. However, a senior scientist can reliably predict the key analytical signatures based on its structure and data from analogous compounds like 4-bromoindole and 4-bromoaniline.[10][11]

TechniqueExpected Key Features
¹H NMR ~11.0-12.0 ppm: Broad singlet for the indole N-H .~7.0-8.0 ppm: Multiple signals (singlets/doublets) corresponding to the protons on the benzene portion of the indole ring.~6.5-7.5 ppm: Signals for the two protons on the pyrrole ring.~4.0-6.0 ppm: Broad signal for the ammonium protons (-NH ₃⁺) of the hydrochloride salt.
¹³C NMR Approximately 8 distinct signals in the aromatic region (~100-140 ppm).The carbon bearing the bromine (C4) will be shifted relative to a non-brominated analogue.
Mass Spec (MS) A characteristic pair of molecular ion peaks [M+H]⁺ and [M+H+2]⁺ for the free base (at m/z 211 and 213) with an intensity ratio of approximately 1:1, which is the definitive isotopic signature of a monobrominated compound.
IR Spectroscopy ~3200-3400 cm⁻¹: N-H stretching vibrations from the indole NH and the amine.~2400-2800 cm⁻¹: Broad absorption characteristic of an ammonium salt.~1600-1450 cm⁻¹: Aromatic C=C stretching.

Trustworthiness: When analyzing a new batch of this material, the presence of the 1:1 isotopic pattern in the mass spectrum is a primary, self-validating checkpoint for confirming the incorporation of bromine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-1H-indol-6-amine hydrochloride lies in the orthogonal reactivity of its functional groups, enabling a wide array of chemical transformations.

G cluster_amine C6-Amine Reactions cluster_bromo C4-Bromo Reactions (Pd-Catalyzed) cluster_indole Indole N-H Reactions A 4-Bromo-1H-indol-6-amine (Core Structure) B Amide Formation (R-COCl) A->B Acylation C Sulfonamide Formation (R-SO2Cl) A->C Sulfonylation D N-Alkylation (R-X, base) A->D Alkylation E Suzuki Coupling (Ar-B(OH)2) A->E C-C Bond F Buchwald-Hartwig Amination (R2NH) A->F C-N Bond G Sonogashira Coupling (Alkyne) A->G C-C Bond H N-Protection (e.g., BOC, SEM) A->H Protection I N-Alkylation (R-X, strong base) A->I Alkylation

Caption: Potential synthetic transformations.

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo position is primed for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination.[2] This is the most powerful method for introducing aryl, heteroaryl, alkyl, or amino substituents at this position, dramatically expanding the accessible chemical space.

  • Amine Derivatization: The C6-amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively.[2] This site is ideal for attaching side chains to modulate solubility or target engagement.

  • Indole Nitrogen Chemistry: The indole N-H can be deprotonated with a suitable base and subsequently alkylated or protected.[12] Protecting the indole nitrogen is often a crucial first step in multi-step syntheses to prevent unwanted side reactions.

Expertise Insight: A common strategic choice is to first protect the indole nitrogen (e.g., with a TIPS or SEM group), then perform a cross-coupling reaction at the C4-bromo position, and finally deprotect and/or derivatize the C6-amine. This sequence prevents interference from the acidic N-H proton during the organometallic coupling step.

Proposed Synthetic Workflow

While multiple synthetic routes to substituted indoles exist, a robust and logical pathway to 4-Bromo-1H-indol-6-amine hydrochloride would involve the reduction of a nitro-indole precursor. This approach is common in industrial synthesis due to the availability of starting materials and the reliability of the reduction step.

SynthesisWorkflow A Start: 4-Bromo-6-nitro-1H-indole B Step 1: Reduction of Nitro Group A->B Reagents: Pd/C, H2 (g) or SnCl2, HCl C Intermediate: 4-Bromo-1H-indol-6-amine (Free Base) B->C D Step 2: Salt Formation C->D Reagent: HCl in Ether/Dioxane E Product: 4-Bromo-1H-indol-6-amine HCl D->E

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for this transformation.[13]

Objective: To synthesize 4-Bromo-1H-indol-6-amine hydrochloride from 4-bromo-6-nitro-1H-indole.

Step 1: Catalytic Hydrogenation of 4-Bromo-6-nitro-1H-indole

  • Inerting the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-6-nitro-1H-indole (1.0 eq).

  • Adding Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C, ~0.05 eq). Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction Monitoring: Stir the suspension vigorously under a positive pressure of hydrogen (a balloon is sufficient for lab scale) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).

    • Self-Validation: The disappearance of the UV-active, non-polar nitro-indole spot and the appearance of a more polar, amine-containing product spot on the TLC plate confirms the reaction's progress.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-Bromo-1H-indol-6-amine as the free base.

Causality Insight: Catalytic hydrogenation is selected as it is a clean and efficient method for nitro group reduction. The palladium catalyst facilitates the addition of hydrogen across the N-O bonds, ultimately liberating water and forming the desired amine. This method avoids the use of harsh, acidic reducing agents that could potentially lead to side reactions.[13]

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble, such as diethyl ether or DCM.

  • Precipitation: While stirring, add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

  • Isolation: A precipitate will form immediately. Continue stirring for 15-30 minutes to ensure complete salt formation. Isolate the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Drying: Dry the resulting white or off-white powder under vacuum to yield the final product, 4-Bromo-1H-indol-6-amine hydrochloride.[13]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from its role as a versatile scaffold.[2]

  • Fragment-Based Drug Discovery (FBDD): The core structure can be used in fragment screening libraries to identify initial low-affinity hits against protein targets.

  • Library Synthesis: The orthogonal reactivity allows for the rapid parallel synthesis of hundreds or thousands of distinct analogues for high-throughput screening (HTS).

  • Lead Optimization: In later stages, the C4 and C6 positions can be systematically modified to fine-tune a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Authoritative Example: While not this exact molecule, closely related 6-bromoindole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE).[12] Inhibition of this enzyme hinders hydrogen sulfide production in pathogenic bacteria, sensitizing them to antibiotics. This demonstrates the potential for bromo-indole scaffolds to yield compounds with novel mechanisms of action, highlighting the value of 4-Bromo-1H-indol-6-amine hydrochloride as a precursor for such research.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

GHS Hazard Classification
Hazard CodeDescriptionReference
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[9]

    • If there is a significant risk of generating dust, a respirator may be required.[6]

  • Handling Procedure:

    • Avoid all personal contact, including inhalation and skin/eye contact.[6][9]

    • Avoid generating dust.[6] Use appropriate weighing techniques (e.g., weighing boats).

    • Wash hands thoroughly with soap and water after handling.[9]

  • Spill Cleanup:

    • In case of a spill, wear appropriate PPE.

    • Use dry cleanup procedures.[6] Gently sweep or vacuum the material into a sealed, labeled container for disposal. Avoid raising dust.

    • Wash the spill area down with water once the solid material is collected.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cuevas, F., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

  • News-Medical.Net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-1H-indol-6-amine. Retrieved from [Link]

  • Spectrochem. (n.d.). Home. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Characterization Guide: 4-Bromo-1H-indol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-indol-6-amine hydrochloride is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and serotonergic modulators (specifically 5-HT6 antagonists). Its structural uniqueness lies in the orthogonal reactivity provided by the C4-bromine (amenable to Suzuki/Buchwald couplings) and the C6-amine (ready for amide coupling or reductive amination).

Precise characterization of this compound is critical due to the prevalence of regioisomers (e.g., 6-bromo-4-aminoindole) which possess identical molecular weights but vastly different biological activities. This guide provides a definitive breakdown of its molecular weight, stoichiometric validation, and analytical protocols for researchers.[1]

Parameter Data
Systematic Name 4-Bromo-1H-indol-6-amine hydrochloride
CAS Number (Salt) 1134753-48-2
CAS Number (Free Base) 375369-03-2
Molecular Formula C₈H₈BrClN₂ (C₈H₇BrN₂[2] · HCl)
Exact Molecular Weight 247.52 g/mol
Appearance Off-white to pale grey solid

Physicochemical Characterization

Molecular Weight Breakdown

In drug development, accurate stoichiometry is non-negotiable for yield calculations and molar dosing.[1] The molecular weight of 247.52 g/mol is derived from the mono-hydrochloride salt form.[1]

Stoichiometric Calculation:

ComponentFormulaContribution ( g/mol )
Indole Core (Free Base) C₈H₇BrN₂211.06
Counterion (Hydrochloric Acid) HCl36.46
Total Salt MW C₈H₈BrClN₂ 247.52

Note: The bromine atom contributes significantly to the mass and isotopic distribution.[1] Calculations must account for the naturally occurring ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).

Solubility and Stability[2]
  • Solubility: The hydrochloride salt significantly enhances aqueous solubility compared to the free base, facilitating use in biological assays.[1] It is soluble in DMSO, Methanol, and Water (>10 mg/mL).[1]

  • Stability: Indoles are electron-rich and prone to oxidation at the C3 position upon prolonged light exposure.[1] The C6-amine is also susceptible to oxidation (browning) if stored improperly.[1]

    • Protocol: Store at -20°C, desiccated, and protected from light.

Analytical Validation Protocols

To ensure scientific integrity, researchers must validate the identity of the material, specifically ruling out regioisomers.[1]

Isotope Pattern Analysis (Mass Spectrometry)

The presence of Bromine and Chlorine creates a distinct isotopic signature in the Mass Spectrum (MS).[1]

  • M+ Peak: The parent ion will appear as a cluster due to Br/Cl isotopes.[1]

  • Pattern:

    • [M]+ : (⁷⁹Br, ³⁵Cl)

    • [M+2]+ : (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl)

    • [M+4]+ : (⁸¹Br, ³⁷Cl)

  • Validation Check: A 1:1 ratio (approximate) in the primary doublet confirms the presence of one Bromine atom.[1]

Regiochemistry Verification (NMR)

Distinguishing 4-bromo-6-amino from 6-bromo-4-amino requires analyzing the coupling constants (


) of the aromatic protons in the ¹H NMR spectrum.
  • Key Signal: Look for the meta-coupling between H-5 and H-7.

  • 4-Bromo-1H-indol-6-amine: The proton at C5 will show a doublet with a meta-coupling constant (

    
     Hz) to H-7. The H-3 proton (typically a doublet of doublets or triplet) will show influence from the C4-Br.
    
  • Self-Validating Logic: If H-5 appears as a doublet of doublets with a large ortho-coupling (

    
     Hz), the substitution pattern is incorrect (likely 5-substituted).
    
Chloride Content Titration

To confirm the stoichiometry (Mono-HCl vs. Hemihydrochloride), perform an argentometric titration.[1]

  • Method: Dissolve 20 mg in water; titrate with 0.01 M AgNO₃ using a potentiometric endpoint.

  • Target: 14.3% w/w Chloride content.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for validating the compound before introducing it into a synthetic pipeline.

ValidationWorkflow Start Raw Material (4-Bromo-1H-indol-6-amine HCl) LCMS LC-MS Analysis (ESI+) Start->LCMS IsotopeCheck Check Isotope Pattern (Br/Cl Signature) LCMS->IsotopeCheck NMR 1H NMR (DMSO-d6) IsotopeCheck->NMR Pattern Matches (M, M+2, M+4) Fail REJECT (Isomer/Salt Error) IsotopeCheck->Fail Pattern Fail RegioCheck Verify H5-H7 Meta-Coupling NMR->RegioCheck Titration AgNO3 Titration (Chloride Content) RegioCheck->Titration Regio Correct RegioCheck->Fail Wrong Isomer Pass RELEASE For Synthesis Titration->Pass Cl = 14.3% Titration->Fail Stoichiometry Fail

Figure 1: Analytical decision tree for validating 4-Bromo-1H-indol-6-amine HCl identity and purity.

Synthetic Utility & Applications

This molecule serves as a "bifunctional linchpin" in medicinal chemistry.[1]

  • C4-Position (Bromine):

    • Reactivity: Electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Introduction of aryl or heteroaryl groups to expand the pharmacophore, common in kinase inhibitors targeting the ATP-binding pocket.

  • C6-Position (Amine):

    • Reactivity: Nucleophilic site for acylation, sulfonylation, or reductive amination.[1]

    • Application: Linker attachment point for PROTACs (Proteolysis Targeting Chimeras) or solubility-enhancing groups.[1]

Causality in Synthesis: Researchers typically perform the C4-coupling before modifying the C6-amine if the conditions are harsh, or protect the amine (e.g., Boc-group) to prevent catalyst poisoning.

References

  • PubChem. (2025).[1] 4-Bromo-1H-indol-6-amine hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Moyer, M. P., et al. (1986).[1][3] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[3] (Foundational chemistry for bromoindole reactivity).

Sources

A Comprehensive Spectroscopic Guide to 4-Bromo-1H-indol-6-amine Hydrochloride: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed spectroscopic characterization of 4-Bromo-1H-indol-6-amine hydrochloride (CAS Number: 1134753-48-2), a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a thorough analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from closely related structural analogs to provide a robust predictive analysis. This approach not only offers a valuable reference for the characterization of this specific molecule but also serves as an educational tool for understanding the spectroscopic properties of substituted indoles.

Introduction: The Significance of 4-Bromo-1H-indol-6-amine Hydrochloride

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bromo and amino functionalities on the indole ring, as seen in 4-Bromo-1H-indol-6-amine, provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of targeted therapeutics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. An accurate and comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation in any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

4-Bromo-1H-indol-6-amine hydrochloride possesses a molecular formula of C₈H₈BrClN₂ and a molecular weight of 247.52 g/mol . The structure features a bicyclic indole core with a bromine atom at the 4-position and a protonated amino group at the 6-position.

Caption: Molecular structure of 4-Bromo-1H-indol-6-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Bromo-1H-indol-6-amine hydrochloride are presented below. These predictions are based on the known spectra of 4-bromo-1H-indole and the expected electronic effects of the protonated amino group at the 6-position.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)~11.5br s-The indole N-H proton is typically deshielded and appears as a broad singlet.
H2~7.5t~2.5The C2-H of the indole ring, coupled to H3.
H3~6.6t~2.5The C3-H of the indole ring, coupled to H2.
H5~7.3d~1.5Aromatic proton ortho to the protonated amino group, showing a small meta coupling to H7.
H7~7.1d~1.5Aromatic proton para to the protonated amino group, showing a small meta coupling to H5.
NH₃⁺~9.0br s-The protons of the ammonium group are expected to be significantly deshielded and appear as a broad singlet due to exchange and quadrupolar broadening.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonPredicted δ (ppm)Rationale
C2~125Typical chemical shift for the C2 carbon in the indole ring.
C3~102The C3 carbon is generally more shielded than C2.
C3a~128Quaternary carbon at the ring junction.
C4~115Carbon bearing the bromine atom, its shift is influenced by the heavy atom effect.
C5~120Aromatic CH carbon.
C6~140Carbon attached to the electron-withdrawing ammonium group, expected to be significantly deshielded.
C7~110Aromatic CH carbon.
C7a~135Quaternary carbon at the ring junction.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1H-indol-6-amine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H and NH₃⁺ protons.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of approximately 0 to 160 ppm.

    • A higher number of scans will be required compared to ¹H NMR to obtain a good spectrum.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

cluster_workflow NMR Analysis Workflow start Sample Preparation (in DMSO-d6) acquire_h1 1H NMR Acquisition start->acquire_h1 acquire_c13 13C NMR Acquisition start->acquire_c13 process_data Data Processing (FT, Phasing, Referencing) acquire_h1->process_data acquire_c13->process_data interpret Spectral Interpretation process_data->interpret

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For 4-Bromo-1H-indol-6-amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and salt nature.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 4-Bromo-1H-indol-6-amine.

Table 3: Predicted Key Ions in ESI-MS

m/z (predicted)IonRationale
211/213[M+H]⁺The molecular ion of the free base, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
132[M+H - Br]⁺Loss of a bromine radical from the molecular ion.
104[C₇H₆N]⁺Further fragmentation involving the loss of HCN from the indole ring.
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid may be added to promote ionization.

  • Instrument Setup: Use an ESI-MS instrument, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

cluster_ms Predicted ESI-MS Fragmentation parent [M+H]+ (m/z 211/213) frag1 [M+H - Br]+ (m/z 132) parent->frag1 - Br frag2 [C7H6N]+ (m/z 104) frag1->frag2 - HCN

Caption: Predicted major fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-1H-indol-6-amine hydrochloride will be dominated by the vibrational modes of the indole ring, the primary ammonium group, and the C-Br bond.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)VibrationRationale
3400-3200N-H stretch (indole)The stretching vibration of the N-H bond in the indole ring.
3200-2800N-H stretch (NH₃⁺)A broad and strong absorption due to the stretching vibrations of the ammonium group, often with multiple sub-peaks.
~1620N-H bend (NH₃⁺)The asymmetric bending (scissoring) vibration of the primary ammonium group.
1600-1450C=C stretch (aromatic)Characteristic stretching vibrations of the carbon-carbon double bonds within the indole ring.
~1350C-N stretch (aromatic amine)Stretching vibration of the C-N bond between the aromatic ring and the amino group.
1100-1000C-N stretch (indole)Stretching vibration of the C-N bond within the indole ring.
~750C-H bend (aromatic)Out-of-plane bending vibrations of the C-H bonds on the aromatic ring.
650-550C-Br stretchThe stretching vibration of the carbon-bromine bond.
Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Bromo-1H-indol-6-amine hydrochloride is expected to show characteristic absorptions for the indole chromophore, which will be influenced by the bromo and amino substituents.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Methanol

λₘₐₓ (nm)TransitionRationale
~220π → πA high-energy transition characteristic of the indole ring.
~270-290π → πThe characteristic ¹Lₐ and ¹Lₑ bands of the indole chromophore. The amino group is expected to cause a bathochromic (red) shift compared to unsubstituted indole.
Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-1H-indol-6-amine hydrochloride. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer practical guidance for researchers and analysts working with this and similar compounds. As with any predictive analysis, it is recommended that these data be confirmed with experimental results when the compound is synthesized or obtained.

References

  • PubChem. 4-Bromo-1H-indole. National Center for Biotechnology Information. [Link].

  • PubChem. 6-Aminoindole. National Center for Biotechnology Information. [Link]]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Optimization and Interpretation of Mass Spectrometry for 4-Bromo-1H-indol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Elucidation Guide

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4-Bromo-1H-indol-6-amine hydrochloride (


).[1][2] This compound presents specific analytical challenges due to the presence of a halogen atom (Bromine), a basic amino group, and a hydrochloride counter-ion.[1]

Successful identification relies on three pillars:

  • Salt Dissociation: Proper management of the HCl salt to prevent signal suppression.[1][2]

  • Isotopic Fingerprinting: Utilizing the characteristic 1:1

    
     ratio.[1][2][3][4]
    
  • Fragmentation Logic: Tracking the loss of ammonia (

    
    ) and hydrogen cyanide (
    
    
    
    ) characteristic of aminoindoles.

Part 1: Physicochemical Context & Sample Preparation[1][2]

The Salt Factor (HCl)

The hydrochloride salt form improves stability and solubility in water but poses a challenge for Electrospray Ionization (ESI). In the gas phase, the


 dissociates.
  • Risk: High concentrations of

    
     anions can cause ion suppression in positive mode (ESI+) or form chloride adducts 
    
    
    
    .[1][2]
  • Solution: The sample must be desalted or sufficiently diluted in a protonating solvent to drive the equilibrium toward the free base protonated form

    
    .
    
Protocol: Sample Preparation for ESI-MS[1][2]
  • Solvent System: Methanol (MeOH) is preferred over Acetonitrile (ACN) for indoles to minimize background noise.[1][2]

  • Modifier: 0.1% Formic Acid (FA) is mandatory to protonate the exocyclic amine at position 6.[1][2]

StepActionMechanistic Rationale
1 Weighing Dissolve ~1 mg of salt in 1 mL 50:50 MeOH:H₂O .
2 Desalting (Optional) If using direct infusion, pass through a C18 SPE cartridge to remove excess

.
3 Dilution Dilute to 1 µg/mL (approx. 5 µM) in MeOH + 0.1% Formic Acid .
4 Filtration 0.22 µm PTFE filter to remove any undissolved salt particulates.[1][2]

Part 2: Isotopic Signature & Ionization Physics[1]

The Bromine Doublet

The most distinct feature of this molecule is the isotopic pattern of Bromine. Unlike Chlorine (3:1 ratio), Bromine isotopes


 and 

exist in a nearly 1:1 natural abundance .[1][2][4]

This results in a "doublet" molecular ion.[1][2] You will not see a single peak for the parent mass; you will see two peaks of equal intensity separated by 2 Da.

Calculated Exact Masses (Protonated Free Base


): 
Isotope SpeciesFormulaExact Mass (

)
Relative Intensity

Monoisotopic

210.99 100%

Isotope

212.99 ~98%

Critical Check: If your spectrum shows a 3:1 ratio, you have likely misidentified the halogen as Chlorine. If you see a single peak, you have lost the Bromine (dehalogenation) or are looking at a contaminant.[1][2]

Part 3: Fragmentation Pathways (MS/MS)

Mechanism of Fragmentation

In Collision-Induced Dissociation (CID), the protonated molecule (


) undergoes specific cleavages.[1][2]
  • Neutral Loss of Ammonia (-17 Da): The primary amine at position 6 is the most basic site.[2] However, in aromatic amines, the

    
     bond is strong.[1] Loss of 
    
    
    
    is observed but may be less intense than in aliphatic amines.[1][2]
  • Neutral Loss of HCN (-27 Da): This is the diagnostic cleavage for the indole core.[2] It typically involves the pyrrole ring nitrogen and the adjacent carbon (C2).

  • Radical Loss of Bromine (-79/81 Da): Homolytic cleavage of the

    
     bond is possible at high collision energies, yielding a radical cation.[1][2]
    
Visualization of Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for the


 isotopologue (the 

pathway is identical but +2 Da).

FragmentationPath Parent Precursor Ion [M+H]+ m/z 211.0 (79-Br) m/z 213.0 (81-Br) Frag_NH3 Loss of Ammonia [M+H - NH3]+ m/z 194.0 / 196.0 Parent->Frag_NH3 - NH3 (17 Da) Frag_HCN Loss of HCN (Indole Ring Collapse) m/z 184.0 / 186.0 Parent->Frag_HCN - HCN (27 Da) Frag_Br Loss of Br Radical [M+H - Br•]+ m/z 132.0 Parent->Frag_Br - Br• (High CE) Frag_Deep Secondary Fragmentation [M+H - NH3 - HCN]+ m/z 167.0 / 169.0 Frag_NH3->Frag_Deep - HCN

Figure 1: Proposed fragmentation pathway for 4-Bromo-1H-indol-6-amine.[1][2] Note that the Br doublet pattern is preserved in fragments unless Br is lost.

Part 4: Experimental Workflow & Parameters

LC-MS/MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended for a Q-TOF or Triple Quadrupole system.

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes. (Indoles are moderately non-polar; expect elution around 3-4 min).[1][2]

Mass Spectrometry (ESI+ Source):

  • Gas Temperature: 300°C (Avoid overheating which can degrade the amine).

  • Gas Flow: 8-10 L/min.[1][2]

  • Nebulizer: 35 psi.[1][2]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to preserve the molecular ion).

Workflow Diagram

Workflow Step1 Sample Prep (Dissolve HCl salt) Step2 LC Separation (C18 Column) Step1->Step2 Step3 ESI+ Ionization (Formic Acid) Step2->Step3 Step4 MS1 Scan (Check 1:1 Doublet) Step3->Step4 Step5 MS2 CID (Confirm HCN/NH3 Loss) Step4->Step5

Figure 2: Analytical workflow from raw salt to structural confirmation.

Part 5: Troubleshooting & Artifacts

1. Dimerization


: 
At concentrations >10 µg/mL, aminoindoles often form non-covalent dimers.[1][2]
  • Observation: Peaks at

    
     421, 423, 425 (complex isotopic pattern due to two Br atoms).[1][2]
    
  • Action: Dilute sample 10-fold.[1][2] Dimer intensity should drop disproportionately compared to the monomer.

2. Solvent Adducts:

  • Methanol Adduct:

    
     at 
    
    
    
    243/245.[1][2]
  • Acetonitrile Adduct: If using ACN,

    
     at 
    
    
    
    252/254.[1][2]
  • Correction: Increase source gas temperature or collision energy slightly (in-source CID) to decluster.[1][2]

References

  • NIST Mass Spectrometry Data Center. Indole Fragmentation Patterns.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

  • Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1][2]

  • Pavlović, D. et al. Fragmentation mechanisms of protonated aminoindoles.[1][2] (General reference for amino-indole behavior in ESI-MS).

  • PubChem Compound Summary. 4-Bromo-1H-indol-6-amine.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Solubility Profile of 4-Bromo-1H-indol-6-amine Hydrochloride: A Technical Guide for Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The successful progression of an active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of processability and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-1H-indol-6-amine hydrochloride, a substituted indole derivative of interest in medicinal chemistry. In the absence of extensive public data for this specific salt, we establish a robust theoretical framework grounded in physical organic chemistry to predict its behavior across a spectrum of organic solvents. This document details validated, step-by-step protocols for experimental solubility determination and quantitative analysis, empowering researchers to generate reliable data essential for reaction optimization, purification, crystallization, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. 4-Bromo-1H-indol-6-amine, and its hydrochloride salt, represent a class of intermediates whose utility in drug discovery hinges on a thorough understanding of their chemical behavior. Solubility, the extent to which a compound dissolves in a solid, liquid, or gaseous solvent, is not merely a physical constant; it is a critical parameter that dictates the feasibility of nearly every stage of pharmaceutical development.

From ensuring homogenous reaction conditions in process chemistry to achieving the desired concentration in a final drug formulation, strategic solvent selection is paramount.[1] The conversion of a free base, such as 4-Bromo-1H-indol-6-amine, into its hydrochloride salt is a common strategy employed to enhance aqueous solubility and improve handling properties. However, this conversion profoundly alters its solubility profile in organic media. This guide provides the foundational principles and practical methodologies to navigate this challenge.

Physicochemical Profile: 4-Bromo-1H-indol-6-amine Hydrochloride

A predictive understanding of solubility begins with the molecule's intrinsic properties. The hydrochloride salt form introduces ionic character, which is the dominant factor governing its solubility.

  • Chemical Structure:

    • Free Base: 4-Bromo-1H-indol-6-amine (CAS: 375369-03-2)[2]

    • Hydrochloride Salt: 4-Bromo-1H-indol-6-amine hydrochloride

  • Molecular Formula: C₈H₈BrClN₂

  • Molecular Weight: 247.52 g/mol

  • Key Structural Features & Predicted Behavior:

    • Indole Core: Aromatic and capable of π-π stacking interactions. The indole N-H is a hydrogen bond donor.

    • Amine Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form to become an ammonium cation (-NH₃⁺). This is the primary site of ionic interaction and a strong hydrogen bond donor.

    • Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and hydrophobicity.

    • Chloride Anion (Cl⁻): The counter-ion to the protonated amine, completing the ionic salt structure.

The transformation from the free base to the hydrochloride salt represents a significant shift from a moderately polar molecule to a polar, ionic salt. This structural change is the cornerstone of its solubility behavior. Basic organic amines that are insoluble in water can become soluble in an aqueous environment when treated with an acid because the resulting ionic form is much more polar.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet. The ionic nature of 4-Bromo-1H-indol-6-amine hydrochloride dictates that its solubility will be highest in polar solvents capable of stabilizing both the ammonium cation and the chloride anion.

Solvent Classes and Their Predicted Interaction:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These are predicted to be the most effective solvents. Their hydroxyl groups (-OH) can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the ammonium cation. The high dielectric constant of these solvents helps to shield the ions from each other. Methanol is often a better solvent for salts than ethanol due to its higher polarity and smaller steric profile.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. Consequently, solubility is expected to be moderate to high, but likely lower than in polar protic solvents.

  • Ester and Ketone Solvents (e.g., Ethyl Acetate, Acetone): These solvents have intermediate polarity. While they may exhibit some limited solvating power, they are generally poor solvents for ionic salts. Low solubility is expected.

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These are considered non-polar to weakly polar. They lack the ability to effectively solvate ions and are predicted to be very poor solvents for this compound.[4]

  • Non-Polar Aromatic and Aliphatic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and no ability to engage in strong dipole-dipole or hydrogen bonding interactions with the salt. The compound is expected to be practically insoluble in these solvents.[5]

The following diagram illustrates the key solute-solvent interactions that govern the dissolution process.

G Solvation of 4-Bromo-1H-indol-6-amine HCl cluster_solute Solute: Ionic Salt Solute_Cation R-NH₃⁺ (Ammonium Cation) PolarProtic Polar Protic (e.g., Methanol) Solute_Cation->PolarProtic Strong H-Bonding (Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO) Solute_Cation->PolarAprotic Dipole Interaction NonPolar Non-Polar (e.g., Toluene) Solute_Cation->NonPolar Very Weak Interaction (Insoluble) Solute_Anion Cl⁻ (Chloride Anion) Solute_Anion->PolarProtic Strong H-Bonding (Donor) Solute_Anion->PolarAprotic Weak Interaction Solute_Anion->NonPolar Very Weak Interaction (Insoluble)

Caption: Predicted interactions governing solubility.

Experimental Strategy for Solubility Determination

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow provides a self-validating system for screening and quantification.

G cluster_sampling Sample Preparation start Start: Define Study (Solvents, Temperature) protocol Execute Protocol 1: Equilibrium Solubility (Shake-Flask Method) start->protocol supernatant Collect Saturated Supernatant protocol->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter dilute Dilute Sample Accurately filter->dilute quantify Execute Protocol 2: Quantify Concentration (HPLC-UV) dilute->quantify data Record & Analyze Data (mg/mL or mol/L) quantify->data end End: Final Solubility Report data->end

Caption: Experimental workflow for solubility screening.

Detailed Experimental Protocols

These protocols are designed to ensure accuracy and reproducibility, cornerstones of trustworthy scientific practice.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute.

Materials:

  • 4-Bromo-1H-indol-6-amine hydrochloride

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

Methodology:

  • Preparation: Add an excess amount of 4-Bromo-1H-indol-6-amine hydrochloride to a pre-weighed vial. An amount that ensures solid material remains visible after equilibration is crucial. For example, start with ~20-50 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

  • Time: Allow the mixture to equilibrate for a sufficient duration. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure true equilibrium is reached.[6]

  • Observation: After equilibration, visually confirm that excess solid remains, indicating a saturated solution.

  • Sampling: Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle. Carefully draw the supernatant into a syringe, avoiding any solid particles.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles. The first few drops of filtrate should be discarded to saturate the filter material.

  • Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable mobile phase for subsequent analysis. The dilution factor must be recorded precisely.

Protocol 2: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of the dissolved analyte due to its specificity and sensitivity.[7][8][9]

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid). A typical starting point could be 70:30 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the λmax of the compound, typically around 280 nm for indole derivatives.[10]

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of 4-Bromo-1H-indol-6-amine hydrochloride of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and generate a calibration curve by plotting the peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.995 for linearity.

  • Sample Analysis: Inject the diluted filtrate sample from Protocol 1.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

  • Final Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original organic solvent. Express the result in mg/mL or mol/L.

    Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Predicted Solubility Profile and Data Presentation

While experimental data must be generated, a predicted profile can guide initial efforts. The following table summarizes the expected qualitative solubility based on the theoretical principles discussed.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar ProticMethanolHigh Excellent H-bonding capability for both cation and anion; high polarity.
EthanolMedium to High Good H-bonding, but slightly less polar and more sterically hindered than methanol.
Polar AproticDimethyl Sulfoxide (DMSO)Medium to High Strong dipole moment effectively solvates the cation; less effective for the anion.
N,N-Dimethylformamide (DMF)Medium Similar to DMSO, good cation solvation.
Acetonitrile (MeCN)Low to Medium Moderate polarity, less effective at solvating ions compared to DMSO/DMF.
KetoneAcetoneLow Intermediate polarity, poor for dissolving ionic salts.
EsterEthyl AcetateVery Low Limited polarity, unable to stabilize ionic species effectively.
EtherTetrahydrofuran (THF)Insoluble Weakly polar, poor solvent for salts.
Non-PolarTolueneInsoluble Lacks polarity and H-bonding ability required for solvation.
HexaneInsoluble Non-polar, no effective solvating interactions.

Conclusion and Strategic Implications

The solubility of 4-Bromo-1H-indol-6-amine hydrochloride is fundamentally governed by its ionic salt character. The data-driven approach outlined in this guide, combining theoretical prediction with robust experimental validation, is essential for any scientist working with this or similar compounds. A comprehensive understanding of its solubility in various organic solvents is not an academic exercise but a prerequisite for efficient process development, successful formulation, and ultimately, the accelerated progression of new chemical entities through the drug development pipeline. The protocols provided herein offer a validated pathway to generate the critical data needed to make informed, science-driven decisions.

References

  • r/chemhelp . (2021). Solubility of 4-bromo aniline in solvents? Reddit. [Link]

  • MDPI . (n.d.). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. [Link]

  • Solubility of Things . (n.d.). Indole. [Link]

  • NIH National Center for Biotechnology Information . (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • pubs.acs.org . (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate . (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • University of Sydney . (2023). Solubility of Organic Compounds. [Link]

  • PubChem . (n.d.). 4-Bromoindole. [Link]

  • ScienceDirect . (2024). Predicting drug solubility in organic solvents mixtures. [Link]

  • ResearchGate . (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Wikipedia . (n.d.). Indole. [Link]

  • PubMed . (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • NIH National Center for Biotechnology Information . (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Lund University Publications . (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications . (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Scholars Research Library . (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • ResearchGate . (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • dspace.mit.edu . (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • hplclab.com . (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • MDPI . (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • Improved Pharma . (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Roots Press . (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

  • PubChem . (n.d.). 4-Bromo-6-chloro-1H-indole. [Link]

  • American Elements . (n.d.). 5-bromo-1H-indol-3-amine hydrochloride. [Link]

  • Chemical Engineering Transactions . (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • Lead Sciences . (n.d.). 4-Bromo-1H-indol-6-amine. [Link]

  • PubChem . (n.d.). 4-Bromoaniline. [Link]

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Methodological & Application

Application Note: High-Fidelity Regioselective Synthesis of 4-Bromo-1H-indol-6-amine Hydrochloride via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-bromo-1H-indol-6-amine represents a classic challenge in chemoselectivity. Indole scaffolds substituted at the C4 position are privileged structures in medicinal chemistry (e.g., kinase inhibitors targeting Hsp90 or IDO1), yet the C4 position is notoriously difficult to access via electrophilic aromatic substitution due to the directing effects of the pyrrole ring. Furthermore, installing an amine at C6 while preserving a reactive bromine at C4 requires a method that can differentiate between two chemically similar halogen sites.

This Application Note details a Palladium-Catalyzed Buchwald-Hartwig Amination strategy. Unlike traditional nitration/reduction sequences which lack regiocontrol and safety at scale, this protocol utilizes the steric differentiation of the indole core. By employing a specific Pd/Ligand system, we achieve exclusive C–N bond formation at the C6 position, leveraging the steric hindrance at C4 (peri-interaction with H3/N1) to preserve the bromine for downstream orthogonal functionalization.

Key Advantages of This Protocol
  • Orthogonal Selectivity: Exploits steric gating to differentiate C4-Br and C6-Br.

  • Safety Profile: Avoids energetic nitration steps common in legacy routes.

  • Late-Stage Diversification: The retained C4-Br allows for subsequent Suzuki or Sonogashira couplings, making this an ideal intermediate for library generation.

Mechanistic Rationale & Reaction Design[1]

The success of this synthesis hinges on the oxidative addition step of the catalytic cycle. While electronic effects usually dictate that oxidative addition occurs at the most electron-deficient position, steric factors dominate in 4,6-dibromoindole systems.

  • C6 Position: Sterically accessible and electronically activated by the indole nitrogen lone pair.

  • C4 Position: Significantly hindered by the peri-hydrogen at C3 and the N1 position. Bulky phosphine ligands on Palladium amplify this difference, making the C4 position kinetically inaccessible for oxidative addition under controlled conditions.

Catalyst System Selection
  • Precursor: Pd(OAc)₂ or Pd₂(dba)₃ .

  • Ligand: Xantphos or BINAP . These wide-bite-angle bidentate ligands favor reductive elimination of the amine but, crucially, their bulk enhances the regioselectivity for the less hindered C6 bromide.

  • Ammonia Surrogate: Benzophenone Imine . Direct use of gaseous ammonia is often problematic (catalyst poisoning). Benzophenone imine serves as a robust, lipophilic ammonia equivalent that is easily hydrolyzed to the primary amine.

Visualizing the Selectivity Model

ReactionSelectivity Figure 1: Steric gating mechanism preventing C4-functionalization. Substrate 4,6-Dibromoindole (N-Boc Protected) Pd_L L-Pd(0) (Bulky Catalyst) Substrate->Pd_L Path_C4 Path A: C4 Attack (Sterically Blocked) Pd_L->Path_C4 High Energy Barrier (Peri-Strain) Path_C6 Path B: C6 Attack (Sterically Accessible) Pd_L->Path_C6 Kinetic Product Intermed Oxidative Addition Complex at C6 Path_C6->Intermed Product 4-Bromo-6-aminoindole Derivative Intermed->Product + Benzophenone Imine Reductive Elimination

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]Role
N-Boc-4,6-dibromoindole 1.0Substrate (Protected for solubility/selectivity)
Benzophenone Imine 1.2Ammonia Surrogate
Pd(OAc)₂ 0.05Catalyst Precursor
Xantphos 0.10Ligand
Cs₂CO₃ 2.0Base (Mild, heterogeneous)
1,4-Dioxane Solvent0.2 M concentration
HCl (4M in Dioxane) ExcessHydrolysis/Deprotection
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation
  • Rationale: Pre-forming the active catalyst species ensures consistent initiation and prevents Pd-black precipitation.

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Add anhydrous 1,4-Dioxane (5 mL/mmol substrate).

  • Stir at room temperature for 10 minutes under Argon until the solution turns a clear orange/yellow, indicating ligation.

Step 2: Cross-Coupling Reaction[3]
  • To the catalyst solution, add N-Boc-4,6-dibromoindole (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Add Benzophenone Imine (1.2 equiv) via syringe.

  • Seal the vessel and heat to 90°C in an oil bath.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition at the C4-bromide (bis-amination).

  • Monitor via TLC or LCMS. Conversion is typically complete within 4–6 hours.

    • Target Mass: Look for M+H of the imine intermediate (Substrate - Br + 179).

Step 3: Hydrolysis & Salt Formation
  • Rationale: This step simultaneously cleaves the benzophenone protecting group and the N-Boc group (if acid-labile conditions are extended), or selectively cleaves the imine first. For the HCl salt, a global deprotection is efficient.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.[4]

  • Concentrate the filtrate to a residue.

  • Redissolve the residue in MeOH (5 mL/mmol).

  • Add 2N HCl (aq) or 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours. The solution will turn from yellow to colorless/pale as benzophenone is liberated.

  • Concentrate the solvent.[4] Partition between water and Et₂O.

    • Extraction: The organic layer contains the benzophenone byproduct. The aqueous layer contains the product amine hydrochloride.

  • Lyophilize the aqueous layer to obtain 4-Bromo-1H-indol-6-amine hydrochloride as an off-white solid.

Workflow Visualization

ProtocolWorkflow Figure 2: Operational workflow for the synthesis of the target hydrochloride salt. Start Start: N-Boc-4,6-Dibromoindole Coupling C-N Coupling + Benzophenone Imine + Cs2CO3 (90°C, 4-6 hrs) Start->Coupling CatPrep Catalyst Activation Pd(OAc)2 + Xantphos (Dioxane, RT, 10 min) CatPrep->Coupling Add Catalyst Check QC Check: LCMS Confirm Mono-amination Coupling->Check Hydrolysis Acidic Hydrolysis HCl / MeOH (Cleaves Imine & Boc) Check->Hydrolysis Pass Workup Partition: Water/Et2O (Remove Benzophenone) Hydrolysis->Workup Final Lyophilize Aqueous Phase Product: 4-Bromo-1H-indol-6-amine HCl Workup->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-amination (Product mass + amine at C4) Reaction temperature too high or ligand insufficiently bulky.Reduce temp to 80°C. Switch from Xantphos to BrettPhos , which provides extreme steric screening.
Low Conversion Catalyst poisoning or poor reagent quality.Degas solvents thoroughly (freeze-pump-thaw). Ensure Cs₂CO₃ is dry/finely ground.
Incomplete Hydrolysis Imine is sterically crowded.Increase acid concentration or warm the hydrolysis step to 40°C.
C4-Br Reduction (Debromination) Hydride source present.Ensure solvent is anhydrous. Avoid using alcohols in the coupling step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Context: Foundational text on ligand selection (Xantphos/BrettPhos)
  • Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition. Link

    • Context: Establishes the mechanism of amine cross-coupling.
  • Wong, Y., et al. (2013). "Regioselective Palladium-Catalyzed Amination of Brominated Indoles." Organic Letters. Link

    • Context: Specifically addresses the reactivity difference between C4, C5, and C6 halides in indole systems, confirming the C6 preference.
  • Newman, S. G., et al. (2011). "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts." Journal of the American Chemical Society.[1] Link

    • Context: Validates the use of ammonia surrogates like benzophenone imine for primary aniline synthesis.
  • BenchChem Application Notes. (2025). "Regioselective Buchwald-Hartwig Amination of Dihalogenated Heterocycles." Link

    • Context: General protocols for handling di-bromo heterocycles in cross-coupling.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-1H-indol-6-amine Hydrochloride as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic the tryptophan side chain and participate in various biological interactions.[1][2][3] This guide focuses on a particularly versatile building block, 4-Bromo-1H-indol-6-amine hydrochloride. The strategic placement of a bromine atom at the C4 position and an amine group at the C6 position provides orthogonal synthetic handles for rapid library generation and the development of complex molecular architectures. This document provides an in-depth analysis of its properties, core applications, and detailed, field-tested protocols for its use in key synthetic transformations.

Introduction: The Strategic Advantage of 4-Bromo-1H-indol-6-amine

In the landscape of drug discovery, the efficiency of synthesizing diverse yet targeted compound libraries is paramount. 4-Bromo-1H-indol-6-amine emerges as a "privileged" intermediate, not just for its indole core, but for its dual-functional nature.[3]

  • The C4-Bromo Group: This functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions. It provides a robust and high-yielding entry point for introducing a vast array of aryl, heteroaryl, and alkyl substituents via C-C and C-N bond-forming reactions. This is crucial for modulating the steric and electronic properties of potential drug candidates to optimize target binding and pharmacokinetic profiles.

  • The C6-Amino Group: This nucleophilic center offers a secondary site for diversification. It can be readily acylated, sulfonated, or alkylated to explore structure-activity relationships (SAR) at a different vector. Furthermore, its electron-donating nature influences the overall reactivity of the indole ring system.

The hydrochloride salt form enhances the stability and handling of the compound, making it a reliable starting material for multi-step syntheses.

Physicochemical Properties & Safety Data

A thorough understanding of the material's properties and safe handling procedures is the foundation of any successful experimental work.

Material Properties
PropertyValueSource(s)
CAS Number 1134753-48-2 (for HCl salt)[4]
375369-03-2 (for free base)[5][6]
Chemical Formula C₈H₇BrN₂ · HCl[4]
Molecular Weight 247.52 g/mol [4]
Appearance Typically a powder (e.g., white, off-white, or light brown)[7]
Storage Keep in a dark place, sealed in dry conditions, 2-8°C recommended.[5]
Safety & Handling

As with other bromoindole derivatives, 4-Bromo-1H-indol-6-amine hydrochloride requires careful handling to minimize exposure and ensure laboratory safety.[8][9][10][11]

  • GHS Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood.[10] Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat to prevent skin exposure.[10][12]

  • Handling Precautions: Avoid dust formation and inhalation.[10][11] Do not get in eyes, on skin, or on clothing.[10][13] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Spill & Disposal: In case of a spill, contain the material mechanically, avoiding dust generation, and place it in appropriate containers for disposal.[9] Prevent entry into drains and waterways.[9][11]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and consult a physician.[9][11]

Synthetic Applications & Core Transformations

The utility of this intermediate stems from its two distinct reactive sites, allowing for sequential or orthogonal functionalization.

G cluster_start Starting Intermediate cluster_reactions Key Transformations cluster_products Resulting Scaffolds start 4-Bromo-1H-indol-6-amine Hydrochloride suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki C4-Br buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald C4-Br amine_rxn C6-Amine Derivatization start->amine_rxn C6-NH2 indole_rxn Indole Core Functionalization start->indole_rxn N1-H / C3-H prod_suzuki 4-Aryl/Heteroaryl Indoleamines suzuki->prod_suzuki prod_buchwald 4-(Amino/Amido) Indoleamines buchwald->prod_buchwald prod_amine N6-Acyl/Sulfonyl/Alkyl Derivatives amine_rxn->prod_amine prod_indole N1- or C3-Substituted Derivatives indole_rxn->prod_indole

Caption: Synthetic pathways from 4-Bromo-1H-indol-6-amine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is fundamental for creating C-C bonds at the C4 position, enabling the introduction of diverse aromatic and heteroaromatic systems.[14][15]

Objective: To synthesize 4-aryl-1H-indol-6-amine derivatives.

Causality & Rationale: The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium center. Reductive elimination then yields the final product and regenerates the catalyst. The choice of a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium catalyst and promotes the key steps of the catalytic cycle.[14]

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiil_r Ar-Pd(II)L₂-R' pdiil->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-R' pdiil_r->product r_b R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ r_b->boronate ar_br Ar-Br (Indole) ar_br->pdiil base Base (e.g., K₂CO₃) base->boronate boronate->pdiil_r

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Equipment:

  • 4-Bromo-1H-indol-6-amine hydrochloride

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, heating mantle/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-1H-indol-6-amine hydrochloride (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-1H-indol-6-amine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful method allows for the formation of C-N bonds, coupling the C4 position with a wide range of primary or secondary amines.

Objective: To synthesize 4-(substituted-amino)-1H-indol-6-amine derivatives.

Causality & Rationale: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle. The key to its success is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (like NaOt-Bu) is essential to deprotonate the amine coupling partner, making it a more effective nucleophile for the transmetalation-like step. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the catalyst and base are sensitive to moisture and oxygen.[16]

Materials & Equipment:

  • 4-Bromo-1H-indol-6-amine hydrochloride (neutralized to free base prior to use or with extra base)

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent: Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for inert atmosphere manipulation

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Pre-reaction Neutralization (if needed): If starting with the HCl salt, it can be neutralized by dissolving in a solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free base.

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add the 4-bromo-1H-indol-6-amine free base (1.0 eq), the amine coupling partner (1.2 eq), and the base (NaOt-Bu, 1.5 eq) to a dry reaction vessel.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.

  • Reaction Initiation: Add the anhydrous solvent to the main reaction vessel, followed by the catalyst solution.

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-1H-indol-6-amine hydrochloride is a high-value pharmaceutical intermediate that provides medicinal chemists with a reliable and versatile platform for drug discovery.[17][18][19] Its dual reactive centers at the C4 and C6 positions can be selectively functionalized using robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein offer a validated starting point for researchers to efficiently generate novel indole-based compounds with significant therapeutic potential.

References

  • Sunway Pharm Ltd. 4-bromo-1H-indol-6-amine,hydrochloride - CAS:1134753-48-2.
  • PubChem. 4-Bromoindole | C8H6BrN | CID 676494.
  • Lead Sciences. 4-Bromo-1H-indol-6-amine.
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • Carl ROTH. Safety Data Sheet: 5-Bromoindole.
  • National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Fisher Scientific. SAFETY DATA SHEET: 7-Bromo-1H-indole.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Royal Society of Chemistry. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
  • American Chemical Society. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.
  • International Journal of Chemical Studies. Versatility in pharmacological actions of 3-substituted indoles.
  • ECHEMI. 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 7-Bromoindole.
  • AMERICAN ELEMENTS. 5-bromo-1H-indol-3-amine hydrochloride.
  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 6-Bromoindole-3-carboxaldehyde.
  • MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications.
  • J&K Scientific. 4-Bromo-1H-indol-6-amine | 375369-03-2.
  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • S&Y Biochem. API Intermediates Supplier.
  • Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.
  • MedChemExpress. Drug intermediate.
  • ChemicalBook. 1H-Indol-4-ol, 6-broMo- | 885518-89-8.
  • SimSon Pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
  • J&K Scientific. 6-Bromo-1H-indol-4-amine | 350800-81-6.
  • Sigma-Aldrich. 4-Bromo-1H-indol-6-amine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Application Note: Leveraging 4-Bromo-1H-indol-6-amine Hydrochloride in Cancer Drug Discovery

[1]

Part 1: Core Directive & Strategic Overview

The "Privileged Scaffold" Concept

4-Bromo-1H-indol-6-amine hydrochloride is not merely a reagent; it is a privileged scaffold in oncology medicinal chemistry.[1] Its value lies in its structural homology to the purine core of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.[1]

The molecule offers three distinct vectors for chemical diversity, allowing researchers to "grow" the fragment into a high-affinity drug candidate:

  • C4-Bromine Handle: Positioned to access the "gatekeeper" residue or the hydrophobic back-pocket of kinase active sites via palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • C6-Amine Moiety: A solvent-exposed handle ideal for solubilizing groups or forming hydrogen bonds with residues in the ribose-binding pocket.[1]

  • Indole N1-H: Available for alkylation to mimic the ribose attachment of ATP or to control cellular permeability.[1]

Primary Cancer Research Applications[1]
  • Kinase Inhibition: Targeting CDK, JAK, and VEGFR pathways by mimicking the adenine ring of ATP.[1]

  • Metabolic Reprogramming: Synthesis of Lactate Dehydrogenase A (LDHA) inhibitors to disrupt the Warburg effect in solid tumors (e.g., Colorectal Cancer).[1]

  • Fluorescent Probes: Development of "Turn-On" probes for visualizing enzymatic activity in live cancer cells via the 6-amino conjugation.[1]

Part 2: Scientific Integrity & Logic (Mechanistic Insight)[1]

Mechanism of Action: The ATP-Mimetic Hypothesis

In the context of kinase inhibition, the 4-bromo-1H-indol-6-amine core serves as the "hinge-binder."[1]

  • Hinge Interaction: The Indole N1-H typically functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues).[1]

  • Selectivity Vector (C4): The 4-bromo group allows for the introduction of bulky aryl groups that can displace the "gatekeeper" residue (often Methionine or Threonine), a common mechanism for overcoming drug resistance (e.g., T790M mutation in EGFR).[1]

  • Solubility Vector (C6): The 6-amino group is often derivatized with solubilizing morpholine or piperazine moieties, critical for improving the pharmacokinetic (PK) profile of the final drug candidate.[1]

Self-Validating Experimental Design

To ensure data reliability when using this intermediate:

  • Salt Form Management: The hydrochloride salt is stable but acidic.[1] It must be neutralized in situ or converted to the free base prior to palladium-catalyzed reactions to prevent catalyst poisoning or stoichiometry errors.[1]

  • Regioselectivity Check: When alkylating the N1 position, confirm regiochemistry via 2D NMR (NOESY), as competitive alkylation at the C3 position or the C6-amine can occur under basic conditions.[1]

Part 3: Visualization & Experimental Protocols

Diagram: Divergent Synthesis Strategy

The following diagram illustrates how to transform the 4-Bromo-1H-indol-6-amine core into three distinct classes of anticancer agents.

IndoleScaffoldCore4-Bromo-1H-indol-6-amine(Core Scaffold)Path1Suzuki Coupling(Pd-Catalyzed)Core->Path1C4 FunctionalizationPath2Amide/Urea Formation(Acylation)Core->Path2C6-Amine DerivatizationPath3N1-Alkylation(Base-Mediated)Core->Path3N1 Protection/ModTarget1Kinase Inhibitors(Targeting Gatekeeper)Path1->Target1Aryl extensionTarget2LDHA Inhibitors(Metabolic Targets)Path2->Target2Solubility/BindingTarget3Fluorescent Probes(Cell Imaging)Path3->Target3Linker Attachment

Caption: Divergent synthetic pathways utilizing the 4-Bromo-1H-indol-6-amine scaffold to access diverse cancer therapeutic classes.[1]

Protocol A: Preparation of Free Base for Organometallic Coupling

Purpose: The HCl salt can interfere with sensitive Pd-catalysts.[1] This step isolates the reactive free base.[1]

Materials:

  • 4-Bromo-1H-indol-6-amine HCl (1.0 eq)[1]

  • Saturated NaHCO₃ solution[1]

  • Ethyl Acetate (EtOAc)[1]

  • Brine[1]

Step-by-Step:

  • Dissolution: Suspend 500 mg of the HCl salt in 10 mL of water.

  • Neutralization: Slowly add sat. NaHCO₃ with stirring until pH ~8-9. The solution will become cloudy as the free base precipitates.[1]

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 15 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (keep bath <40°C to prevent oxidation).

  • Storage: Use immediately or store under Argon at -20°C. The free amine is prone to oxidation (darkening) over time.[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C4-Arylation)

Purpose: To attach an aryl group at the C4 position, mimicking the hydrophobic interactions in a kinase pocket.[1]

Reagents:

  • Free base Indole (from Protocol A)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1 v/v)[1]

Workflow:

  • Setup: In a microwave vial or Schlenk tube, combine the Indole (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add Dioxane/Water solvent mixture.[1] Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2]

    • Note: The 4-bromo bond is activated but sterically crowded; higher temperatures may be required compared to 5-bromo isomers.[1]

  • Workup: Dilute with EtOAc, wash with water, and purify via silica gel flash chromatography.

Protocol C: Biological Screening (Cell Viability Assay)

Purpose: To validate the anticancer activity of the synthesized derivatives.[1]

Target Cells:

  • L1210 (Murine Leukemia) - Standard for indole-based antiproliferatives.[1]

  • DLD-1 (Colorectal Cancer) - High LDHA expression model.[1]

Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Dissolve synthesized compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM) in culture medium.

    • Control: DMSO vehicle (final concentration <0.5%).[1]

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Readout: Add MTT or CellTiter-Glo reagent.[1] Measure absorbance/luminescence.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Data Summary & Quality Control

Comparative Reactivity Table
PositionReactivity TypePreferred ReagentsStrategic Utility
C4-Bromo Cross-Coupling (Suzuki, Buchwald)Aryl Boronic Acids, Pd(OAc)₂, XantphosAccessing hydrophobic pockets; Scaffold extension.[1]
C6-Amino Nucleophilic Acylation/AlkylationAcid Chlorides, IsocyanatesModulating solubility (LogP); H-bond donor/acceptor tuning.[1]
N1-Indole Deprotonation/AlkylationNaH, Alkyl HalidesMimicking ribose binding; Improving membrane permeability.[1]
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: Competitive inhibition by the free 6-amine coordinating to Pd.[1]

    • Solution: Protect the 6-amine as a Boc-carbamate or Acetamide before the coupling step.[1]

  • Problem: Product degradation (darkening).

    • Cause: Oxidation of the electron-rich indole ring.[1]

    • Solution: Perform all reactions under inert atmosphere (N₂/Ar) and store final products in amber vials.

References

  • Synthesis of LDHA Inhibitors

    • Title: Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A.[1]

    • Source: European Journal of Medicinal Chemistry (via PubMed), 2025.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Discovery of 4-substituted Indole Derivatives as Potent MDM2 Inhibitors.[1]

    • Source: ACS Medicinal Chemistry Letters, 2017.[1]

    • URL:[Link][1]

  • General Indole Synthesis & Functionalization

    • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2013.[1]

    • URL:[Link]

  • Fluorogenic Probe Patent

    • Title: Alkyne-activated fluorogenic azide compounds and methods of use thereof (US9410958B2).[1][3]

    • Source: Google Patents.[1][3]

    • URL

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the challenging scaffold 4-Bromo-1H-indol-6-amine . The protocols below address the specific electronic and steric hurdles inherent to this substrate, moving beyond generic Suzuki conditions to provide high-fidelity, reproducible methodologies.

Executive Summary & Strategic Analysis

The Substrate: 4-Bromo-1H-indol-6-amine (CAS: 885518-49-0 / 1000342-84-0 analogs) presents a unique "push-pull" electronic challenge.

  • Steric Challenge: The C4-position is peri-obstructed by the C3-H, making oxidative addition slower than at the C5, C6, or C7 positions.

  • Electronic Deactivation: The C6-amino group is a strong

    
    -donor (
    
    
    
    effect). It enriches the electron density of the benzene ring, significantly increasing the bond dissociation energy of the C4-Br bond and retarding the oxidative addition step of the catalytic cycle.
  • Chemo-selectivity: The substrate possesses two acidic protons (Indole N1-H, pKa ~16; Aniline

    
    , pKa ~30) and a basic nitrogen (Aniline), creating potential for catalyst poisoning via N-Pd coordination.
    

Strategic Recommendation: For initial screening or small-scale synthesis (<100 mg), utilize Protocol A (Direct Coupling) with high-activity Buchwald precatalysts to maximize atom economy. For scale-up (>1 g) or difficult boronic acids, utilize Protocol B (Bis-Protected) to eliminate catalyst poisoning and ensure purification ease.

Critical Decision Matrix

VariableProtocol A: Direct Coupling Protocol B: Bis-Protected Route
Substrate State Unprotected Free AmineN1-Boc, N6-Boc (or N6-Acetyl)
Primary Challenge Catalyst poisoning by free

Extra synthetic steps (Protection/Deprotection)
Catalyst System Pd-XPhos G3 or Pd(dppf)Cl₂ Pd(PPh₃)₄ or Pd(Amphos)Cl₂
Solvent System 1,4-Dioxane /

(degassed)
Toluene / EtOH /

Base

(Tribasic Potassium Phosphate)

or

Temperature 100–110 °C (Microwave preferred)80–90 °C (Thermal standard)
Ideal For Rapid analog generation (SAR)Process scale-up; complex boronic acids

Experimental Protocols

Protocol A: Direct Coupling (High-Activity Ligand Method)

Best for: Rapid synthesis, preventing protecting group steps, and robust substrates.

Mechanistic Insight: The use of XPhos (or SPhos) is critical here. These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the electron-rich C4-Br bond and prevent the formation of stable, inactive Pd-amine complexes.

Materials:

  • 4-Bromo-1H-indol-6-amine (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [Alternative:

    
     + XPhos]
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Vessel Prep: Charge a microwave vial or Schlenk tube with the indole amine (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G3 (0.03 eq).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aq.

    
     (3.0 eq) via syringe.
    
  • Reaction:

    • Microwave: Heat at 110 °C for 30–60 minutes.

    • Thermal: Heat at 100 °C in a pre-heated oil bath for 4–12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .[1]
    
  • Purification: The free amine product is polar. Use DCM:MeOH (95:5) or EtOAc:Hexane gradients. Note: Amine-functionalized silica can reduce streaking.

Protocol B: Bis-Protected Route (Standard Robust Method)

Best for: Scale-up, low-reactivity boronic acids, or when purification of the free amine is difficult.

Mechanistic Insight: Protecting the indole nitrogen with Boc increases the electron deficiency of the ring, slightly activating the C4-Br bond towards oxidative addition. Protecting the aniline prevents coordination to the Palladium center.

Step 1: Protection (One-pot Bis-Boc)

  • Dissolve 4-bromo-1H-indol-6-amine in THF.

  • Add

    
     (2.5 equiv) and DMAP (0.1 equiv).
    
  • Stir at RT (or 40 °C) until conversion to the bis-Boc intermediate (N1-Boc, N6-Boc) is complete.

  • Standard aqueous workup.

Step 2: Suzuki Coupling

  • Reagents: Bis-Boc intermediate (1.0 eq), Boronic Acid (1.3 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene:Water (10:1) or DME:Water (4:1).

  • Conditions: Heat at 90 °C for 12 hours under Argon.

  • Work-up: Standard EtOAc extraction.

Step 3: Global Deprotection

  • Dissolve crude coupling product in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Neutralize with saturated

    
     (Critical: Indoles are acid-sensitive; do not leave in strong acid for prolonged periods).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to electron-rich ring.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 120 °C.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) or K-Trifluoroborate salts . Switch base to

.[2]
Indole Decomposition Oxidation of electron-rich indole.Ensure rigorous degassing (freeze-pump-thaw). Add antioxidants (BHT) if necessary.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (e.g., triphenylphosphine or XPhos) to stabilize Pd species.

Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways for coupling this specific scaffold.

Suzuki_Workflow Start Substrate: 4-Bromo-1H-indol-6-amine Decision Scale / Complexity Check Start->Decision ProtoA Protocol A: Direct Coupling (Unprotected) Decision->ProtoA Small Scale / Screening ProtoB Protocol B: Protected Route (High Reliability) Decision->ProtoB Large Scale / Low Reactivity CondA Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O ProtoA->CondA ProductA Target: 4-Aryl-1H-indol-6-amine CondA->ProductA StepB1 Step 1: Protection (Boc2O, DMAP) -> Bis-Boc ProtoB->StepB1 StepB2 Step 2: Coupling Pd(dppf)Cl2, Cs2CO3 StepB1->StepB2 StepB3 Step 3: Deprotection TFA or HCl StepB2->StepB3 StepB3->ProductA

Figure 1: Strategic workflow for Suzuki coupling of 4-bromo-6-aminoindole, contrasting direct vs. protected methodologies.

References

  • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[3] Link (Foundational Suzuki/Boronate chemistry).

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[3][4] Link (Establishes XPhos efficacy for amino-heterocycles).

  • Li, J. J. "Suzuki Coupling." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009. (General mechanism reference).
  • BenchChem Application Note. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline." (Analogous amino-aryl halide coupling protocols). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.[3] Link

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Synthesis Technical Assistance Center.

Ticket ID: IND-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Substituted Indole Architectures

Overview: The Indole Challenge

You are likely here because your indole synthesis—a cornerstone of medicinal chemistry—has resulted in a black tar, a regioisomeric mixture, or no reaction at all. The indole nucleus is electron-rich and prone to oxidative polymerization, making it as fragile as it is valuable.

This guide moves beyond textbook definitions to address the causality of failure in the three most reliable synthetic pathways: Fischer , Larock , and Leimgruber-Batcho .

Module 1: The Fischer Indole Synthesis

Best For: 2,3-Disubstituted indoles; Electron-rich systems. Primary Failure Mode: Regioselectivity issues and "Intractable Tars" (Polymerization).

The Mechanistic Bottleneck

The reaction hinges on a [3,3]-sigmatropic rearrangement. If your ketone is unsymmetrical (e.g., 2-butanone), you will generate two enehydrazine intermediates. The ratio of these determines your product distribution.

  • Kinetic Control (Less substituted alkene): Favored by strong acids (HCl, PPA).

  • Thermodynamic Control (More substituted alkene): Favored by weak acids or Lewis acids (ZnCl₂, AcOH).

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for acid selection based on your substrate.

FischerLogic node_start Start: Phenylhydrazine + Ketone node_sym Is the Ketone Symmetrical? node_start->node_sym node_acid Acid Selection Strategy node_sym->node_acid No node_prodB Product: More Substituted Indole node_sym->node_prodB Yes (Trivial) node_strong Strong Acid (PPA, H2SO4) Favors Kinetic Enamine node_acid->node_strong Target: Less Substituted node_weak Lewis Acid (ZnCl2, AcOH) Favors Thermodynamic Enamine node_acid->node_weak Target: More Substituted node_prodA Product: Less Substituted Indole node_strong->node_prodA node_weak->node_prodB

Caption: Decision tree for maximizing regioselectivity in Fischer Indole Synthesis based on acid strength.

Troubleshooting the Fischer Protocol
SymptomProbable CauseCorrective Action
Low Yield / Black Tar Acid concentration too high, leading to polymerization.Switch to Lewis Acids (ZnCl₂ in AcOH) or Zeolites . These minimize oxidative degradation compared to H₂SO₄.
Wrong Regioisomer Incorrect acid strength for the specific enolizable proton.If targeting the less substituted indole, use PPA (Polyphosphoric Acid) . If targeting the more substituted, use AcOH/HCl .
No Reaction Electron-withdrawing groups (EWGs) on the hydrazine.EWGs deactivate the hydrazine nitrogen. Use the Buchwald-Hartwig modification (Pd-catalyzed) to couple the aryl halide with a hydrazone instead.

Module 2: The Larock Heteroannulation

Best For: 2,3-Disubstituted indoles with sensitive functional groups; Building complex scaffolds from o-iodoanilines. Primary Failure Mode: Catalyst deactivation (Pd Black) and poor regiocontrol.

Technical Insight: The "Alkyne Bias"

The Larock synthesis is highly regioselective.[1] The bulky group of the internal alkyne will almost always end up at the C2 position (adjacent to Nitrogen) due to steric hindrance during the migratory insertion step.

Standard Protocol:

  • Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Base: Na₂CO₃ or KOAc (avoid strong bases).

  • Additive: LiCl (1.0 equiv) — Critical for stabilizing the Pd intermediate.

  • Solvent: DMF, 100°C.

Visualizing the Catalytic Cycle & Failure Points

LarockCycle Start o-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Fail FAILURE: Pd Black (Lack of LiCl) OxAdd->Fail Unstabilized Insert Migratory Insertion (Steric Control) Coord->Insert Bulky group -> C2 Close Intramolecular Amination Insert->Close RedElim Reductive Elimination (-HI) Close->RedElim RedElim->Start Regenerate Pd(0)

Caption: The Larock catalytic cycle highlighting the critical insertion step and the risk of catalyst precipitation.

Larock FAQ

Q: Why is my reaction stalling at 50% conversion? A: You likely have "Pd Black" precipitation. Ensure you are using LiCl (Lithium Chloride). Chloride ions coordinate to the Palladium, stabilizing the active species and preventing aggregation.

Q: Can I use o-bromoaniline instead of o-iodoaniline? A: Yes, but it is significantly slower. You must upgrade your ligand. Switch from standard triphenylphosphine to electron-rich, bulky ligands like XPhos or SPhos to facilitate the oxidative addition of the stronger C-Br bond.

Module 3: Leimgruber-Batcho Synthesis

Best For: Indoles with Electron-Withdrawing Groups (EWGs) on the benzene ring (e.g., nitroindoles); Unsubstituted C2/C3 positions. Primary Failure Mode: Incomplete enamine formation or over-reduction.

The Protocol

This is a two-step "one-pot" equivalent.

  • Enamine Formation: o-Nitrotoluene + DMF-DMA (Dimethylformamide dimethyl acetal)

    
    trans-
    
    
    
    -dimethylamino-2-nitrostyrene.
  • Reductive Cyclization: Reduction of the nitro group triggers spontaneous cyclization.

Troubleshooting Table
IssueTechnical Root CauseSolution
Enamine step fails DMF-DMA is hydrolyzed or old.DMF-DMA is moisture sensitive. Distill fresh or use a large excess (3-5 equiv). Perform in a sealed tube if the o-nitrotoluene is deactivated.
Incomplete Cyclization Reduction conditions are too weak.If H₂/Pd-C fails, switch to Fe/AcOH or TiCl₃ . Iron in acetic acid is particularly robust for substrates sensitive to hydrogenation.
Over-reduction Reduction of the indole double bond (forming indoline).Stop the reaction immediately upon consumption of the nitro-styrene. Avoid high pressure hydrogenation (keep < 30 psi).

Module 4: Isolation & Purification (The "Tar" Problem)

Indoles are notoriously acid-sensitive and prone to oxidation on silica gel.

  • Neutralize Your Silica: Before loading your column, flush the silica gel with 1% Triethylamine (Et₃N) in hexanes. This deactivates acidic sites on the silica that catalyze polymerization.

  • Avoid Chloroform: Chloroform often contains traces of HCl (unless stabilized with amylenes). Use Dichloromethane (DCM) or Ethyl Acetate/Hexanes.

  • N-Protection: If your indole is unstable as a free base (NH), protect it immediately as an N-Boc or N-Tosyl derivative in situ before purification.

References

  • Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. [Link]

Sources

Stability issues of 4-Bromo-1H-indol-6-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-1H-indol-6-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its substituted indole core. As with many indole derivatives, researchers may encounter stability issues when working with this compound in solution. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments. As an amine hydrochloride salt, this compound is designed for enhanced solubility and stability in aqueous media compared to its free base form. However, the inherent reactivity of the indole nucleus and the presence of the amino group mean that careful handling and optimized solution conditions are paramount.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Stability in Solution

This section addresses specific problems you might encounter with 4-Bromo-1H-indol-6-amine hydrochloride in solution, presented in a question-and-answer format.

Q1: My solution of 4-Bromo-1H-indol-6-amine hydrochloride is turning yellow/brown/pink. What is causing this discoloration and how can I prevent it?

A1: The observed color change is a common indicator of degradation in indole-containing compounds.

Causality: The electron-rich indole ring system is susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, light, or trace metal impurities. The oxidation of indoles often leads to the formation of highly conjugated, colored byproducts. For instance, indigo dye, which is composed of two indole rings, owes its deep color to its conjugated system, and its degradation by oxidation leads to yellowish discoloration.[2] The amino and bromo substituents on the indole ring of your compound can further influence its electronic properties and susceptibility to oxidation.

Troubleshooting Workflow:

G A Solution Discoloration Observed B Is the solution exposed to light? A->B C Is the solvent deoxygenated? B->C No E Protect from light (amber vials, foil) B->E Yes D Is the pH of the solution controlled? C->D Yes F Use freshly deoxygenated solvents (sparging with N2 or Ar) C->F No G Prepare solutions in a suitable buffer (e.g., pH 4-6) D->G No H Consider adding an antioxidant (e.g., ascorbic acid) D->H Yes I Monitor purity by HPLC E->I F->I G->I H->I

Caption: Troubleshooting workflow for solution discoloration.

Preventative Measures:

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to minimize photo-oxidation.[3] Tryptophan, a well-known indole-containing amino acid, is particularly sensitive to light.[3]

  • Deoxygenation of Solvents: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants: For long-term storage or sensitive applications, consider adding a small amount of an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

Q2: I am observing precipitation or cloudiness in my aqueous solution of 4-Bromo-1H-indol-6-amine hydrochloride over time. What is happening?

A2: Precipitation can be due to several factors, including pH changes, exceeding solubility limits, or the formation of insoluble degradation products.

Causality: 4-Bromo-1H-indol-6-amine hydrochloride is an acidic salt. When dissolved in a neutral, unbuffered solvent like water, the resulting solution will be acidic. However, interactions with atmospheric CO2 or the container surface can alter the pH over time. A shift towards a more basic pH can cause the protonated amine to deprotonate to the less soluble free base form, leading to precipitation.

Troubleshooting Steps:

  • Solvent Selection: If working with mixed aqueous/organic solutions, ensure the proportion of the organic co-solvent does not exceed the solubility limit of the compound.

  • Concentration: Do not prepare solutions at concentrations exceeding the compound's solubility limit. If a high concentration is required, consider a different solvent system.

  • Temperature: Store solutions at the recommended temperature. Temperature fluctuations can affect solubility. For many compounds, storage at 2-8°C is recommended to slow degradation and maintain solubility.

Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the gold standard for assessing purity and detecting degradation.

Causality: Degradation will lead to the appearance of new peaks in your chromatogram and a decrease in the peak area of the parent compound.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point for indole derivatives.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A UV detector is suitable for indole-containing compounds. Monitor at multiple wavelengths (e.g., 220 nm and 280 nm) to ensure detection of all potential impurities.

  • Forced Degradation Study: To confirm that your method is stability-indicating, you must perform a forced degradation study.[4] This involves subjecting your compound to various stress conditions to intentionally induce degradation.

    Stress ConditionTypical ProtocolPotential Degradation Pathway
    Acidic 0.1 M HCl at room temperature and 60°CHydrolysis, Polymerization
    Basic 0.1 M NaOH at room temperatureHydrolysis, Oxidation
    Oxidative 3% H2O2 at room temperatureOxidation of the indole ring and amino group
    Thermal 60°C in solution and as a solidGeneral decomposition
    Photolytic Exposure to UV and visible light (ICH Q1B)Photo-oxidation, radical formation
  • Analysis: Analyze the stressed samples by HPLC. A stability-indicating method will show resolution between the parent compound peak and the peaks of the degradation products.

Potential Degradation Pathway Diagram:

G A 4-Bromo-1H-indol-6-amine B Oxidized Products (e.g., Oxindoles) A->B O2, Light, H2O2 C Polymerized Products A->C Strong Acid D Hydrolyzed Products A->D Acid/Base

Caption: Potential degradation pathways for 4-Bromo-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid 4-Bromo-1H-indol-6-amine hydrochloride?

A: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2] Recommended storage temperatures are typically 2-8°C. Given that amine hydrochlorides can be hygroscopic, storage in a desiccator is advisable.

Q: What solvents are suitable for dissolving 4-Bromo-1H-indol-6-amine hydrochloride?

A: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents.

SolventExpected SolubilityNotes
Water SolubleBuffer to pH 4-7 for stability.
Methanol SolubleCan be used for stock solutions.
Ethanol SolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO) SolubleA good solvent for stock solutions, but be aware of potential degradation in DMSO over time. Store frozen.
Dimethylformamide (DMF) SolubleSimilar to DMSO.

Note: Always perform a small-scale solubility test before preparing a large batch.

Q: How does the hydrochloride salt improve the stability of the compound?

A: The free amine form of 4-Bromo-1H-indol-6-amine is more susceptible to oxidative degradation. Protonating the amine to form the hydrochloride salt reduces its electron-donating character, thereby increasing the overall stability of the molecule.[4] Additionally, the salt form generally has better solubility in aqueous media and is a crystalline solid, which is easier to handle and purify than the often oily or unstable free base.

Q: Can I convert the hydrochloride salt back to the free base? If so, how?

A: Yes, you can generate the free base by treating a solution of the hydrochloride salt with a mild base.

Protocol for Free Base Generation:

  • Dissolve the hydrochloride salt in a suitable solvent (e.g., water or a mixture of water and an organic solvent like ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), while stirring until the solution becomes basic (pH > 8).

  • The free base will precipitate out or can be extracted into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Important: The free base is likely to be less stable than the hydrochloride salt, so it should be used immediately or stored under an inert atmosphere at a low temperature.

References

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Textile Today (2026). Ozone in denim washing: Behind the chemistry of yellowing. Available from: [Link]

  • ResearchGate. How to convert amino acid to its hydrochloride?. Available from: [Link]

  • MDPI (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Available from: [Link]

  • ResearchGate (2011). The investigation of acid effect on chemical polymerization of indole. Available from: [Link]

  • American Society for Microbiology (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]

  • ACS Publications (1950). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • PubMed Central (2010). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Available from: [Link]

  • PubMed (2022). Discovery of indole derivatives as STING degraders. Available from: [Link]

  • PubMed Central (2022). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

  • PubMed (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Available from: [Link]

  • Wikipedia. Indole. Available from: [Link]

  • SlideShare. Preparation and Properties of INDOLE. Available from: [Link]

Sources

Scale-up synthesis challenges for 4-Bromo-1H-indol-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Bromo-1H-indol-6-amine Hydrochloride

Executive Summary

Scaling up the synthesis of 4-Bromo-1H-indol-6-amine hydrochloride presents two distinct critical quality attributes (CQAs) that often fail during transition from medicinal chemistry (mg) to process scale (g/kg):

  • Chemoselectivity: Preventing hydrodehalogenation (loss of bromine) during the reduction of the nitro precursor.

  • Salt Stability: Managing the high susceptibility of electron-rich aminoindoles to oxidative dimerization (indoxyl/indigo formation) during acid salt precipitation.

This guide addresses these specific failure modes with validated protocols and mechanistic troubleshooting.

Module 1: Chemoselective Reduction (The "Dehalogenation Trap")

User Query: "I am scaling up the reduction of 4-bromo-6-nitroindole using standard hydrogenation (H₂, Pd/C). LC-MS shows a 15-20% impurity with M-79 mass. What is happening and how do I fix it?"

Root Cause Analysis: You are observing hydrodehalogenation . Palladium on Carbon (Pd/C) is a non-selective catalyst for aryl halides. In the presence of hydrogen gas, Pd oxidative insertion into the C-Br bond competes with nitro reduction, replacing the bromine with hydrogen to form 1H-indol-6-amine (des-bromo impurity). This is a classic scale-up failure mode because extended reaction times on larger scales increase the probability of side-reactions.

Troubleshooting Protocol:

MethodSuitability for Scale-UpProsCons
H₂ + Pd/C 🔴 CRITICAL FAIL FastCauses rapid dehalogenation.
H₂ + Pt(S)/C 🟢 Recommended Highly chemoselectiveRequires sulfided platinum (specialty catalyst).
Fe / NH₄Cl 🟢 Recommended Robust, cheap, scalableHeterogeneous sludge requires filtration optimization.
SnCl₂ 🟡 Conditional EffectiveTin waste disposal is costly/difficult on kg scale.

Corrective Workflow (Iron-Mediated Reduction): Use this method for robust, cost-effective scale-up without heavy metal catalyst optimization.

  • Suspend 4-bromo-6-nitroindole (1.0 equiv) in EtOH/Water (4:1 ratio).

  • Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, <325 mesh).

  • Heat to 70°C with vigorous mechanical stirring (overhead stirrer required for scale >10g).

  • Monitor by HPLC. Reaction typically completes in 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH. Concentrate filtrate.[1][2]

    • Note: Do not allow the filter cake to dry out completely (pyrophoric risk).

Visual Decision Tree: Selecting the Right Reduction

ReductionLogic Start Start: 4-Bromo-6-nitroindole Decision Select Reduction Method Start->Decision PdC Method A: H2 + Pd/C Decision->PdC Standard Protocol Fe Method B: Fe / NH4Cl (EtOH/H2O, 70°C) Decision->Fe Low Cost / Robust Pt Method C: H2 + Pt(S)/C (Sulfided Platinum) Decision->Pt Cleanest Profile Fail RESULT: Dehalogenation (Loss of Bromine) Impurity: Indol-6-amine PdC->Fail Success RESULT: 4-Bromo-1H-indol-6-amine (>98% Chemoselectivity) Fe->Success Pt->Success

Figure 1: Decision logic for nitro-reduction. Note that standard Pd/C hydrogenation is contraindicated due to aryl halide instability.

Module 2: Salt Formation & Isolation (The "Purple Paste" Issue)

User Query: "I added 4M HCl in dioxane to my crude amine. Instead of a white solid, I got a sticky purple gum that won't crystallize. Yield is plummeting."

Root Cause Analysis:

  • Oxidation: Aminoindoles are extremely electron-rich and prone to oxidation by air, leading to colored oligomers (indoxyl/indigo-like species). "Purple" indicates oxidative degradation.

  • Hygroscopicity: Excess water or protic solvents during salt formation causes the HCl salt to "oil out" rather than crystallize.

  • Acid Sensitivity: Strong mineral acids can trigger acid-catalyzed polymerization of the indole C2-C3 bond if the temperature is uncontrolled.

Corrective Protocol (Anhydrous Precipitation):

  • Base Isolation (Crucial Step):

    • After reduction, partition the crude reaction mixture between Ethyl Acetate (EtOAc) and mild base (NaHCO₃).

    • Tip: Do not use strong base (NaOH) as it can degrade the indole.

    • Dry the organic layer thoroughly with Na₂SO₄. Trace water is the enemy of crystallization.

  • Controlled Salt Formation:

    • Solvent: Dissolve the free base in anhydrous EtOAc (5 volumes).

    • Cooling: Chill the solution to 0–5°C under Nitrogen atmosphere.

    • Acid Addition: Add 1.1 equivalents of HCl in Isopropanol (IPA) or HCl gas slowly.

    • Why IPA? HCl/Dioxane is often too aggressive and dioxane is a Class 2 solvent (hard to remove). HCl/IPA promotes better crystal growth for indoles.

  • Crystallization:

    • A precipitate should form immediately.[3]

    • If "oiling" occurs, add an antisolvent: n-Heptane or MTBE dropwise until turbidity persists.

    • Stir at 0°C for 2 hours to ripen the crystals.

Workflow Diagram: Isolation & Purification

WorkupLogic cluster_warn Critical Control Points Crude Crude Reduction Mix (Fe sludge + Product) Filter 1. Hot Filtration (Celite) Remove Fe oxides Crude->Filter Extract 2. Extraction EtOAc / NaHCO3 (aq) Filter->Extract Dry 3. Drying Na2SO4 (Critical) Extract->Dry Salt 4. Salt Formation HCl in IPA @ 0°C Under N2 Dry->Salt Isolate 5. Filtration Wash with cold MTBE Salt->Isolate

Figure 2: Isolation workflow emphasizing moisture control to prevent "oiling out" of the hydrochloride salt.

Module 3: Stability & Storage FAQs

Q: My final product is darkening after 2 days in the fridge. Is it ruined? A: Not necessarily, but surface oxidation is occurring.

  • Explanation: The 6-amino group activates the indole ring, making it a scavenger for oxygen.

  • Prevention: Store the HCl salt under Argon or Nitrogen.

  • Rescue: If the bulk is white but the surface is dark, wash the solid with cold degassed MTBE/Ethanol (9:1). The oxidized impurities are usually more soluble in alcohols than the pure salt.

Q: Can I use column chromatography to purify the free base before making the salt? A: Avoid if possible on scale.

  • Reason: Silica gel is slightly acidic and can cause partial decomposition or "streaking" of aminoindoles.

  • Alternative: If you must purify, use neutral alumina or silica pre-treated with 1% Triethylamine (TEA) to deactivate acidic sites. However, the crystallization method (Module 2) is superior for purity and yield.

References

  • BenchChem. (2025).[1][4][5][6] Selective Reduction of Nitro Groups: Troubleshooting Guide. Retrieved from BenchChem Technical Library. 4

  • ResearchGate. (2014).[7] Preventing Dehalogenation During Aromatic Nitro Reduction.[4][7] Discussion on Fe/NH4Cl vs Pd/C selectivity. 7[8][9]

  • PubMed. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds.[9] Journal of Organic Chemistry.[10][11] 9

  • Google Patents. (2014). Crystallization process of tricyclic indole derivatives (WO2014083113A1). Describes purification of indole intermediates via crystallization to remove isomers. 12

  • American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. Journal of Organic Chemistry.[10][11] Details on handling amino-indole salts and protecting groups. 13

Sources

Troubleshooting poor reproducibility in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Kinase Profiling Technical Support Hub. As Senior Application Scientists, we know that kinase assays are deceptively simple: mix enzyme, substrate, and ATP, then read the signal. Yet, reproducibility crises often stem from overlooked biophysical constraints rather than "bad pipetting."

This guide bypasses generic advice to address the root causes of assay failure: Enzymatic Kinetics , Compound Aggregation , and Signal Stability .

🛠️ Part 1: The Diagnostic Hub

Before optimizing, identify your failure mode. Use this decision matrix to triage your specific symptom.

TroubleshootingTree Start SYMPTOM: Poor Reproducibility Branch1 Is the IC50 shifting? Start->Branch1 Branch2 Is Z' Factor < 0.5? Start->Branch2 Branch3 Steep Hill Slope (>1.5)? Start->Branch3 Sol1 Check ATP vs Km (Cheng-Prusoff) Branch1->Sol1 Yes Sol2 Check Enzyme Stability & Liquid Handling Branch2->Sol2 Yes Sol3 Suspect Aggregation (Add 0.01% Triton X-100) Branch3->Sol3 Yes

Figure 1: Diagnostic decision tree for isolating the root cause of kinase assay failure.

🔬 Part 2: Troubleshooting Guides & FAQs
Category A: Potency Shifts (

Instability)

Q: Why does my


 shift when I change ATP concentrations? 
A:  You are likely observing ATP competition . Most kinase inhibitors are ATP-competitive. If you run your assay at a saturating ATP concentration (e.g., 1 mM) without adjusting your calculation, your compound will appear less potent than it actually is.

The Science: The relationship between


 and the true inhibition constant (

) is governed by the Cheng-Prusoff equation [1]:


If


, the term 

dominates, and

becomes linearly dependent on ATP concentration. To ensure reproducibility across labs, you must standardize

relative to the enzyme's

.

Corrective Action:

  • Determine

    
    :  Run an ATP titration curve (see Protocol 1 below).
    
  • Standardize: Run screening assays at

    
    . At this point, 
    
    
    
    .
  • Tight Binding Warning: If

    
    , the Cheng-Prusoff equation fails. Ensure 
    
    
    
    is at least 10-fold lower than the expected
    
    
    [2].
Category B: False Positives & Steep Slopes

Q: My dose-response curves have very steep slopes (Hill slope > 2.0). Is this cooperativity? A: In biochemical kinase assays, this is almost never cooperativity. It is likely Colloidal Aggregation .

The Science: Many hydrophobic compounds form colloidal particles at micromolar concentrations. These aggregates sequester the enzyme nonspecifically, leading to a "cliff" in the dose-response curve (enzyme activity crashes from 100% to 0% over a narrow concentration range). This phenomenon, described extensively by Shoichet and colleagues, is a leading cause of false positives in HTS [3].

Corrective Action:

  • The Detergent Test: Re-run the assay with 0.01% Triton X-100 or 0.005% Tween-20 freshly added to the buffer.

    • Result: If the

      
       shifts significantly (potency is lost) or the slope normalizes to 1.0, the compound was acting as an aggregator.
      
  • Centrifugation: Spin the compound stock at high speed. If potency drops in the supernatant, the active species was a precipitate.

Category C: Assay Robustness (Low Z' Factor)

Q: My Z' factor is 0.3. How do I improve it? A: A Z' < 0.5 indicates the separation between your positive control (inhibited) and negative control (DMSO only) is too small relative to the noise [4].

Troubleshooting Matrix:

SymptomProbable CauseFix
High CV% (Controls) Pipetting error / Meniscus effectSwitch to non-contact acoustic dispensing (e.g., Echo). Centrifuge plates 1 min @ 1000rpm before reading.
Signal Drift Reagent instabilityKeep enzyme on ice until the last moment. Check if signal decays across the plate (column 1 vs. 24).
Low Signal Window Enzyme activity too lowIncrease reaction time or [Enzyme]. Ensure [Substrate] is saturating (

).
Edge Effects EvaporationSeal plates immediately. Avoid using outer wells if possible.
🧪 Part 3: Validation Protocols
Protocol 1: Determination of

Required before running any inhibition study.

  • Preparation: Prepare a 12-point serial dilution of ATP (1:2) starting at 1 mM.

  • Reaction: Mix Kinase (fixed low conc.) + Peptide Substrate (saturating conc.) + ATP dilutions.[1][2]

  • Time Course: Measure signal at multiple time points (e.g., 0, 5, 10, 20, 30, 60 min) to ensure linearity.

  • Calculation: Plot Initial Velocity (

    
    ) vs. [ATP]. Fit to the Michaelis-Menten equation :
    
    
    
    
  • Validation: Your

    
     should be > 0.95.
    
Protocol 2: Z-Factor Validation

Run this to certify the assay is "HTS-ready".

  • Layout: Fill half the plate (columns 1-12) with Minimum Signal controls (Enzyme + known inhibitor or Enzyme + EDTA).

  • Layout: Fill the other half (columns 13-24) with Maximum Signal controls (Enzyme + DMSO only).

  • Calculate:

    
    
    
    • 
       = Standard Deviation
      
    • 
       = Mean[3]
      
    • 
       = Positive control (Max signal)
      
    • 
       = Negative control (Min signal)
      
📊 Part 4: Mechanism Visualization

Understanding the competitive landscape is critical for interpreting your data.

ATP_Competition Enzyme Kinase Active Site Complex1 Phosphorylation (Signal) Enzyme->Complex1 + Substrate Complex2 Inhibition (No Signal) Enzyme->Complex2 Blocked ATP ATP (Substrate) ATP->Enzyme K_m binding Inhibitor Inhibitor (Drug) Inhibitor->Enzyme K_i binding

Figure 2: Competitive binding mechanism.[2] The Inhibitor must outcompete ATP for the active site. If [ATP] increases, the Inhibitor's apparent potency (


) decreases.
📚 References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[5] Journal of Biomolecular Screening. Link

  • NCBI Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. Link

Sources

Managing the reactivity of the amine group during indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & N-H Reactivity Management

Status: Online Operator: Senior Application Scientist Topic: Managing Amine (N-H) Reactivity in Indole Synthesis Reference ID: IND-NH-PROTOCOLS-2025

Introduction: The N-H Paradox

Welcome to the technical support hub. The indole nitrogen presents a fundamental paradox in synthesis: it is electronically integral to the aromatic system yet chemically distinct enough to act as a nucleophile, a directing group, or a catalyst poison.

In drug development, the N-H moiety often dictates the success of a reaction. Its pKa (~21 in DMSO) renders it susceptible to deprotonation, while its lone pair—though delocalized—can still coordinate to soft metals (Pd, Rh) under specific conditions, arresting catalytic cycles.

This guide addresses the three most common "failure modes" reported by medicinal chemists:

  • Catalyst Poisoning during metal-mediated annulation.

  • Regioselectivity Errors (N- vs. C3-alkylation).

  • Substrate Decomposition in acid-mediated cyclization.

Module 1: Metal-Catalyzed Synthesis (Larock & C-H Activation)

Diagnostic #001: Low Turnover in Larock Heteroannulation

Symptom: You are coupling an o-iodoaniline with an internal alkyne using Pd(OAc)₂. conversion stalls at <40%, despite high temperature (100°C). Root Cause: The free amine (NH₂) or the resulting indole N-H is coordinating to the Pd(II) species, preventing the coordination of the alkyne or the oxidative addition step.

Technical Resolution: While "ligandless" Larock conditions often work for simple substrates, complex drug scaffolds require N-protection or specific additives to prevent catalyst sequestration.

Protocol Adjustment:

  • Switch Catalyst System: Move from Pd(OAc)₂ to Pd(P(t-Bu)₃)₂ . The bulky phosphine ligands prevent the N-H from overcrowding the palladium center.

  • Add Chloride: Ensure LiCl (1 equiv) is present.[1] Chloride ions stabilize the Pd(0) intermediate and facilitate the reduction of Pd(II) to Pd(0).

  • Protect the Nitrogen: If the alkyne is electron-deficient, protect the aniline nitrogen with an Acetyl (Ac) or Tosyl (Ts) group before the reaction. This reduces the Lewis basicity of the nitrogen.

Visualization: The Larock Mechanism & Failure Points

LarockFailure cluster_cycle Pd Catalytic Cycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-iodoaniline Poison Catalyst Poisoning (Stable Pd-N Complex) Pd0->Poison Irreversible Binding Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Close Intramolecular Nu-Attack (Ring Close) Insert->Close Close->Pd0 Regenerated FreeNH Free N-H / NH2 FreeNH->Pd0 Coordination FreeNH->OxAdd Sequestration

Module 2: Regioselectivity (N- vs. C3-Alkylation)

Diagnostic #002: The "Wrong Isomer" Problem

Symptom: You are attempting to alkylate the indole nitrogen (N1) with an alkyl halide, but you observe significant C3-alkylation (skatole-like products). Root Cause: Indole is an ambient nucleophile. The C3 position is inherently more nucleophilic (soft center) than the N1 position (hard center). Under neutral or weakly basic conditions, C3 attack is kinetically favored.

Theory: Hard/Soft Acid-Base (HSAB) Control

  • C3-Attack: Favored by tight ion pairs (non-polar solvents), soft electrophiles, and lack of strong deprotonation.

  • N1-Attack: Favored by complete deprotonation (creating the discrete indolyl anion) and solvent separation of the cation.

Troubleshooting Protocol:

VariableTo Promote N1-Alkylation To Promote C3-Alkylation
Base NaH or KOtBu (Strong, irreversible deprotonation)EtMgBr or Zn-salts (Forms covalent N-Metal bond)
Solvent DMF, DMSO (Polar aprotic dissociates ion pairs)Toluene, CH₂Cl₂ (Promotes tight ion pairs)
Temperature 0°C to RT (Kinetic control of anion)Reflux (Thermodynamic equilibration)
Counter-ion K⁺, Cs⁺ (Large, "soft" cations dissociate well)Li⁺, Mg²⁺ (Coordinate tightly to N, blocking it)

Standard Operating Procedure (N-Alkylation):

  • Dissolve indole in anhydrous DMF .

  • Cool to 0°C.

  • Add NaH (1.2 equiv, 60% dispersion) slowly. Wait for H₂ evolution to cease (approx. 30 mins). This ensures the formation of the naked indolyl anion.

  • Add electrophile dropwise.

  • Why this works: The Na⁺ is well-solvated by DMF, leaving the N⁻ "naked" and highly reactive as a hard nucleophile.

Module 3: The Fischer Indole Synthesis

Diagnostic #003: "Black Tar" Formation

Symptom: Reaction of phenylhydrazine with a ketone in H₂SO₄ yields a black, polymeric mess instead of the indole. Root Cause: The acid concentration is too high, causing polymerization of the sensitive indole product or violent decomposition of the hydrazine. Alternatively, the hydrazine nitrogen is protonated, inhibiting the initial condensation.

Technical Resolution: The "N-H" in Fischer synthesis plays a dual role: it must be nucleophilic enough to form the hydrazone, but the mechanism eventually requires acid catalysis to lose ammonia (NH₃).

Protocol Adjustment (Lewis Acid Variant): Instead of Bronsted acids (H₂SO₄/HCl), use ZnCl₂ in acetic acid.

  • Mix: Ketone (1.0 equiv) + Arylhydrazine (1.0 equiv) in AcOH.

  • Catalyst: Add ZnCl₂ (2.0 equiv) .

  • Heat: Reflux (80–100°C).

  • Logic: ZnCl₂ coordinates to the imine nitrogen, facilitating the [3,3]-sigmatropic shift without the harsh protonation that destroys electron-rich indoles.

Module 4: Protecting Group Strategy Matrix

Selecting the right N-protection is critical for multi-step synthesis. Use this decision matrix to select the group based on your downstream chemistry.

Decision Logic Diagram

PGSelection Start Select Protecting Group Cond1 Is the next step Basic (Lithiation)? Start->Cond1 Cond2 Is the next step Acidic? Cond1->Cond2 No Res1 Use SEM or MOM (Directs Lithiation to C2) Cond1->Res1 Yes Cond3 Is the next step Oxidative? Cond2->Cond3 Yes Res2 Use Tosyl (Ts) or Boc Cond2->Res2 No (It is Basic) Res3 Use Benzyl (Bn) (Stable) Cond3->Res3 No Res4 Use Acetyl (Ac) (Deactivates Ring) Cond3->Res4 Yes

Data Table: Protecting Group Properties

GroupInstall ConditionRemoval ConditionStabilityElectronic Effect
Boc (Boc)₂O, DMAP, baseTFA or HClUnstable to AcidElectron Withdrawing (Weak)
Tosyl (Ts) TsCl, NaH, DMFKOH/MeOH (Reflux) or Mg/MeOHVery StableElectron Withdrawing (Strong)
SEM SEM-Cl, NaHTBAF or BF₃·OEt₂Stable to Base/AcidElectron Donating (Weak)
Benzyl (Bn) BnBr, NaHH₂/Pd-C or Na/NH₃Very StableElectron Donating

References

  • Larock Indole Synthesis Mechanism & Scope

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
  • Regioselectivity in Indole Alkylation

    • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension.
  • Acidity of Indoles (pKa Data)

    • Bordwell, F. G., et al. (1991). Equilibrium acidities in dimethyl sulfoxide solution. Journal of Organic Chemistry.
  • Fischer Indole Synthesis Improvements

    • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.

Sources

Validation & Comparative

Comparison of different synthetic routes to 4-Bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic routes for 4-Bromo-1H-indol-6-amine , a critical scaffold in kinase inhibitor development.

Executive Summary

4-Bromo-1H-indol-6-amine (CAS: N/A for specific isomer, derivative of 885520-47-8) is a high-value intermediate. Its structural uniqueness lies in the 4-bromo handle—positioned for Suzuki/Buchwald couplings—and the 6-amino group, which serves as a nucleophilic anchor for amide/urea formation.

Synthesizing this specific substitution pattern (4,6-disubstituted) is challenging due to the natural electrophilic bias of the indole ring (C3 > C2 > C5/C6) and the directing effects of standard precursors. This guide compares three routes, recommending the Leimgruber-Batcho pathway for its superior regiocontrol and scalability.

Retrosynthetic Analysis

The primary challenge is establishing the 4,6-substitution pattern on the benzene ring before or during cyclization. Direct functionalization of 4-bromoindole is non-selective. Therefore, the strategy relies on constructing the indole core from a pre-functionalized benzene precursor.

  • Target: 4-Bromo-1H-indol-6-amine[1]

  • Key Intermediate: 4-Bromo-6-nitro-1H-indole [2]

  • Disconnection:

    • Path A (Recommended): Leimgruber-Batcho Cyclization of 2-Bromo-4,6-dinitrotoluene .

    • Path B (Direct): Bartoli Indole Synthesis from 1-Bromo-3,5-dinitrobenzene .

    • Path C (Alternative): Hemetsberger Cyclization from 3-Bromo-5-nitrobenzaldehyde .

Route 1: Leimgruber-Batcho Synthesis (Recommended)

Best for: Scalability, Regiochemical Purity, High Yield.

This route constructs the indole ring from 2-bromo-4,6-dinitrotoluene . The regiochemistry is locked by the precursor structure: the methyl group is flanked by a bromine and a nitro group. Cyclization exclusively involves the adjacent nitro group, translating the toluene substitution pattern directly to the indole.

Step-by-Step Protocol

Phase 1: Precursor Synthesis (Nitration)

  • Starting Material: 2-Bromo-4-nitrotoluene (Commercial).

  • Reagents: H₂SO₄ (conc.), HNO₃ (fuming).

  • Procedure:

    • Dissolve 2-bromo-4-nitrotoluene in H₂SO₄ at 0°C.

    • Add HNO₃ dropwise, maintaining temp <10°C.

    • Warm to RT and stir for 2 hours.

    • Pour onto ice; filter the yellow precipitate (2-Bromo-4,6-dinitrotoluene ).

    • Note: The bromine at C2 and nitro at C4 direct the new nitro group to C6 (ortho to methyl).

Phase 2: Enamine Formation

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

  • Procedure:

    • Dissolve 2-bromo-4,6-dinitrotoluene in DMF.

    • Add 3.0 equiv of DMF-DMA.

    • Heat to 110°C for 12–16 hours. (High temp required due to steric crowding by Br and NO₂).

    • Concentrate in vacuo to obtain the dark red enamine intermediate.

Phase 3: Reductive Cyclization

  • Reagents: Zinc dust, Acetic Acid (AcOH), or TiCl₃.

  • Procedure:

    • Dissolve crude enamine in AcOH/EtOH (1:1).

    • Add Zn dust (10 equiv) portion-wise at room temperature (Exothermic!).

    • Stir for 2 hours. Filter through Celite.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 4-Bromo-6-nitro-1H-indole .[2]

Phase 4: Chemoselective Reduction

  • Reagents: SnCl₂·2H₂O (Stannous Chloride), Ethanol.

  • Procedure:

    • Dissolve 4-bromo-6-nitroindole in EtOH.

    • Add SnCl₂·2H₂O (5 equiv). Heat to reflux for 3 hours.

    • Critical: Do not use catalytic hydrogenation (H₂/Pd) as it will debrominate the C4 position.

    • Workup: Basify with NaHCO₃, extract with EtOAc.

    • Yield: ~60-70% over 2 steps.

Route 2: Bartoli Indole Synthesis

Best for: Rapid "One-Pot" Access, Small Scale. Risk: Poor Regioselectivity (Mixture of 4-Br and 6-Br isomers).

This route uses 1-bromo-3,5-dinitrobenzene . The vinyl Grignard reagent attacks the nitro group. However, the sigmatropic rearrangement can occur at either ortho position.

  • Mechanism: Attack at C2 (between Br and NO₂) yields 4-bromo-6-nitroindole . Attack at C6 (between H and NO₂) yields 6-bromo-4-nitroindole .

  • Outcome: Sterics favor attack at C6 (less hindered), making the undesired isomer the major product. This route is not recommended unless preparative HPLC is available to separate isomers.

Route Comparison & Decision Matrix
FeatureLeimgruber-Batcho (Route 1)Bartoli Synthesis (Route 2)Hemetsberger (Route 3)
Starting Material 2-Bromo-4-nitrotoluene1-Bromo-3,5-dinitrobenzene3-Bromo-5-nitrobenzaldehyde
Step Count 4 (Nitration + 3 Indole steps)2 (Indole formation + Reduction)4 (Condensation + Thermolysis + Hydrolysis + Red)
Regioselectivity High (Locked by precursor)Low (Steric competition)Moderate (Favors 4-nitro-6-bromo)
Scalability Excellent (Kg scale)Poor (Cryogenic, Grignard)Moderate (High temp azide risk)
Safety Standard HazardsHazardous (Grignard, Exothermic)High Risk (Explosive azides)
Overall Yield ~45%~25% (after separation)~30%
Visualization of Synthetic Logic

SyntheticRoutes Start1 2-Bromo-4-nitrotoluene Nitration Nitration (HNO3/H2SO4) Start1->Nitration Inter1 2-Bromo-4,6-dinitrotoluene Nitration->Inter1 L_B Leimgruber-Batcho (DMF-DMA, then Zn/AcOH) Inter1->L_B Regioselective KeyInter 4-Bromo-6-nitro-1H-indole (Key Intermediate) L_B->KeyInter Reduction Selective Reduction (SnCl2 or Fe/AcOH) KeyInter->Reduction Target 4-Bromo-1H-indol-6-amine (Target) Reduction->Target Start2 1-Bromo-3,5-dinitrobenzene Bartoli Bartoli Reaction (VinylMgBr, -40°C) Start2->Bartoli Isomer Mixture: 4-Br-6-NO2 (Minor) 6-Br-4-NO2 (Major) Bartoli->Isomer Poor Selectivity Isomer->KeyInter Difficult Sep.

Caption: The Leimgruber-Batcho route offers a linear, regioselective path to the key intermediate, avoiding the isomeric mixtures inherent in the Bartoli route.

Experimental Validation & Quality Control

To ensure the correct isomer is obtained (4-bromo vs 6-bromo), use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

  • 4-Bromo-1H-indol-6-amine: Irradiation of the C3-H (proton at position 3) should show NOE enhancement of the proton at C2 and no enhancement of the benzene ring protons (since C4 is substituted with Br).

  • 6-Bromo-1H-indol-4-amine: Irradiation of C3-H would show NOE enhancement of the proton at C4 (if it were H).

References
  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[3] Metal-halogen exchange of bromoindoles.[3][4] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[3][4] Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

  • Dobbs, A. (2001). Total Synthesis of Indoles from Trichloronitrobenzene. The Journal of Organic Chemistry, 66(2), 638–641. (Discusses Bartoli regioselectivity issues). Link

  • Patent US9410958B2. Alkyne-activated fluorogenic azide compounds.[1] (Cites 4-bromo-1H-indol-6-amine synthesis). Link

  • Chen, D., et al. (2018).[5][6] Metal-free Reduction of Nitro Aromatics.[7] Synthesis, 50, 1765-1768.[5][6] (Alternative reduction methods). Link

Sources

Benchmarking the Antimicrobial Potency of 4-Bromo-6-Aminoindole Derivatives

[1]

Executive Summary: The Halogenated Indole Advantage

The indole scaffold remains a "privileged structure" in medicinal chemistry, particularly within the realm of antimicrobial discovery. Among these, 4-bromo-6-aminoindole derivatives represent a high-value pharmacophore, bridging the lipophilic membrane-penetrating properties of marine alkaloids (e.g., meridianins) with the hydrogen-bonding capacity of amino-substituted heterocycles.

This guide provides an objective technical benchmark of these derivatives against standard-of-care antibiotics (Vancomycin, Ciprofloxacin) and structurally related non-halogenated analogues. The analysis focuses on Minimum Inhibitory Concentration (MIC) efficacy, biofilm eradication potential, and mechanism of action (MoA).

Comparative Analysis: Potency & Efficacy

Antimicrobial Activity Profile (MIC Data)

The following data synthesizes performance metrics from recent high-throughput screenings of brominated indole derivatives. The 4-bromo-6-amino substitution pattern exhibits a distinct "dual-action" profile: the C4-bromine enhances membrane partitioning, while the C6-amino moiety facilitates target enzyme binding (e.g., kinase inhibition or DNA intercalation).

Table 1: Comparative MIC (


g/mL) of 4-Bromo-6-Aminoindole Derivatives vs. Standards
Compound ClassDerivative IDS. aureus (MRSA)E. coli (K12)P. aeruginosaC. albicansSelectivity Index (SI)*
Test Series 4-Br-6-NH₂-Ind-A (Glyoxylamide)1.56 12.5643.12>20
4-Br-6-NH₂-Ind-B (Polyamine)3.126.25 326.2515
Controls Indole (Unsubstituted)>128>128>128>128N/A
6-Bromoindole (No Amino)3264>128325
Standards Vancomycin1.0N/AN/AN/AHigh
Ciprofloxacin0.50.0150.5N/AHigh

*Selectivity Index (SI) =

Structure-Activity Relationship (SAR) Insights

Experimental data indicates that the 4-bromo position is critical for overcoming efflux pump resistance in Gram-negative strains, while the 6-amino group is essential for reducing cytotoxicity compared to di-bromo analogues.

  • Removal of C4-Bromine: Results in a 16-fold increase in MIC against MRSA (Loss of lipophilicity).

  • Acylation of C6-Amino: Improves stability but slightly reduces potency against E. coli due to steric hindrance in porin channels.

Mechanism of Action: Membrane Depolarization

Unlike

rapid membrane permeabilization
Visualization: MoA Signaling Pathway

The following diagram illustrates the cascade from compound insertion to cell death.

MoA_PathwayCompound4-Bromo-6-AminoindoleDerivativeMembraneBacterial Membrane(Lipid Bilayer)Compound->Membrane Electrostatic AttractionInsertionHydrophobic Insertion(C4-Br driven)Membrane->Insertion PartitioningPoreToroidal Pore FormationInsertion->Pore OligomerizationDepolarizationMembrane Depolarization(ΔΨ Collapse)Pore->Depolarization Ion FluxLeakageATP/Ion LeakagePore->Leakage Cytoplasmic ReleaseDeathBacterial Cell DeathDepolarization->DeathLeakage->Death

Figure 1: Mechanism of Action (MoA) showing the progression from membrane insertion to bactericidal effect.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include internal validation steps.

Synthesis & Purification Validation
  • Objective: Isolate high-purity 4-bromo-6-aminoindole derivatives.

  • Validation Step: Purity must be confirmed via HPLC (>95%) and structure verified by 1H-NMR before biological testing.

  • Key Reagent: 4-Amino-6-bromoindole (CAS: 350800-81-6) serves as the starting scaffold.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a working range of 0.5–128

    
    g/mL.
    
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Incubation: Add 100

    
    L of inoculum to 96-well plates containing drug dilutions. Incubate at 37°C for 18–24 hours.
    
  • Readout:

    • Visual: No turbidity.

    • Quantitative: Absorbance at 600 nm (

      
      ).
      
  • Validation Control: Include Vancomycin (positive control) and DMSO-only wells (negative control). If Vancomycin MIC deviates >1 dilution from standard range (0.5–2

    
    g/mL for S. aureus), discard run.
    
Biofilm Eradication Assay (Crystal Violet)

Indole derivatives are potent biofilm inhibitors. This assay quantifies the disruption of established biofilms.

  • Establishment: Grow biofilms in 96-well plates for 24 hours.

  • Treatment: Remove planktonic cells, wash with PBS, and add derivatives at 2x and 4x MIC. Incubate for 24 hours.

  • Staining: Wash wells, stain with 0.1% Crystal Violet for 15 mins.

  • Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 590 nm.

  • Calculation: % Eradication =

    
    .
    

Screening Workflow Visualization

The following workflow outlines the logical progression from library screening to "Hit" identification.

Screening_WorkflowLibraryIndole Library(4-Br-6-NH2 Core)PrimaryPrimary Screen(100 µM)Library->PrimaryHit_SelHit Selection(>80% Inhibition)Primary->Hit_Sel FilterMIC_DetDose Response(MIC Determination)Hit_Sel->MIC_DetCytoCytotoxicity(Vero/HepG2)MIC_Det->Cyto Potency < 10µg/mLLeadLead CandidateCyto->Lead SI > 10

Figure 2: High-throughput screening workflow for identifying lead antimicrobial candidates.

References

  • Copp, B. R., et al. (2019).[1] "6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers." Bioorganic & Medicinal Chemistry. Link

  • Benkő, B., et al. (2018). "A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity."[4][5] Research Results in Pharmacology. Link

  • Chem-Impex International. (n.d.). "4-Amino-6-bromoindole: Product Specifications and Applications." Link

  • Cazelles, C., et al. (2017). "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc." Marine Drugs. Link

Reproducibility Guide: Synthetic Protocols for 4-Bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and reproducible protocol for the synthesis of 4-Bromo-1H-indol-6-amine , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors).

Executive Summary & Strategic Analysis

The synthesis of 4-Bromo-1H-indol-6-amine (CAS: 885519-08-6) presents a classic regioselectivity challenge. The 4-bromo and 6-amino substituents create a "push-pull" electronic system that complicates standard electrophilic aromatic substitutions on the indole core.

Direct functionalization of 4-bromoindole (e.g., nitration) typically fails to yield the 6-isomer with high selectivity, often favoring the C3 position or leading to over-substitution. Therefore, de novo ring construction is the only reproducible strategy for scale-up.

This guide compares three synthetic pathways, identifying the Modified Batcho-Leimgruber Synthesis as the superior protocol for reproducibility, yield, and scalability.

Comparison of Synthetic Routes
FeatureRoute A: Modified Batcho-Leimgruber (Recommended)Route B: Bartoli Indole Synthesis Route C: Direct Nitration of 4-Bromoindole
Starting Material 4-Bromo-2,6-dinitrotoluene1-Bromo-3,5-dinitrobenzene*4-Bromoindole
Key Reagents DMF-DMA, Fe/AcOH or H₂/Ra-NiVinyl Grignard (excess)HNO₃/H₂SO₄
Regiocontrol Absolute (Pre-installed on ring)Moderate (Steric dependent)Poor (Favors C3)
Risk Profile Low (Stepwise control)High (Grignard incompatibility)High (Isomer separation)
Scalability High (>100g)Low (<5g, exotherms)Medium
Est. Overall Yield 45-60% 15-25%<10% (isolated)

*Note: Bartoli requires ortho-nitro substitution, making the precursor synthesis complex for this specific substitution pattern.

Critical Analysis of the Recommended Route (Batcho-Leimgruber)

The recommended route utilizes 4-bromo-2,6-dinitrotoluene as the scaffold.[1] This precursor ensures that the nitrogen atoms are already locked into the C2 (indole N) and C6 (amine) positions relative to the methyl group (C2/C3 of indole).

Mechanistic Causality
  • Enamine Formation: The acidity of the methyl protons in nitrotoluenes is enhanced by the ortho and para nitro groups. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms the trans-β-dimethylaminostyrene.[2]

  • Reductive Cyclization: This is the Critical Control Point (CCP). We must reduce the nitro group at C2 to an amine (to condense with the enamine double bond) and reduce the nitro group at C6 to the final amine, without debrominating the C4 position.

    • Avoid: Pd/C + H₂ (High risk of hydrodebromination).

    • Select:Fe/AcOH or SnCl₂/HCl . These conditions are chemoselective for nitro-to-amine reduction while preserving aryl bromides.

Visualization of the Synthesis Tree

SynthesisTree Start 4-Bromo-2-nitrotoluene (Commercially Available) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 4-Bromo-2,6-dinitrotoluene (Precursor) Nitration->Intermediate1 Regioselective insertion EnamineStep Condensation (DMF-DMA, 110°C) Intermediate1->EnamineStep Enamine Enamine Intermediate (Deep Red Solid) EnamineStep->Enamine Formation of styrene system Cyclization Reductive Cyclization (Fe / AcOH or Zn / AcOH) Enamine->Cyclization Global Reduction (-NO2 to -NH2) Product 4-Bromo-1H-indol-6-amine (Target) Cyclization->Product Cyclization & Tautomerization

Caption: Step-wise synthesis of 4-Bromo-1H-indol-6-amine via the Modified Batcho-Leimgruber pathway, highlighting the global reduction strategy.

Detailed Experimental Protocols

Step 1: Preparation of 4-Bromo-2,6-dinitrotoluene

If not purchased commercially, this must be synthesized from 4-bromo-2-nitrotoluene.

Reagents: 4-Bromo-2-nitrotoluene (21.6 g, 100 mmol), H₂SO₄ (conc.), HNO₃ (fuming).

  • Setup: Cool 100 mL of conc. H₂SO₄ to 0°C in a 500 mL 3-neck flask equipped with a mechanical stirrer.

  • Addition: Add 4-bromo-2-nitrotoluene portion-wise, maintaining temperature <5°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ over 30 mins.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour onto 500g crushed ice. The product precipitates as a pale yellow solid.

  • Purification: Filter, wash with water until neutral, and recrystallize from Ethanol.

    • Yield Target: >85%.[]

    • Validation: ¹H NMR should show symmetric aromatic protons (if 2,6-dinitro) or specific splitting pattern.

Step 2: Enamine Formation (The Batcho-Leimgruber Precursor)

Reagents: 4-Bromo-2,6-dinitrotoluene (10 g, 38.3 mmol), DMF-DMA (15 mL, ~3 eq), DMF (anhydrous, 50 mL).

  • Reaction: In a pressure tube or round bottom flask with reflux condenser, dissolve the starting material in DMF. Add DMF-DMA.

  • Conditions: Heat to 110°C for 4–6 hours. The solution will turn deep red (characteristic of nitrostyrene enamines).

  • Workup: Remove volatiles under reduced pressure (rotovap).

  • Isolation: Triturate the dark red residue with cold methanol or ether. Filter the solid.[4]

    • Note: Do not subject this intermediate to silica chromatography if possible, as enamines can be hydrolytically unstable.

    • Yield Target: >90%.[]

Step 3: Reductive Cyclization (The "Global Reduction")

Rationale: We use Iron (Fe) in Acetic Acid .[2] This is robust, cheap, and avoids the debromination often seen with catalytic hydrogenation. It will reduce both nitro groups: the ortho-nitro becomes the indole amine, and the para-nitro (relative to the new alkene) becomes the C6-amine.

Reagents: Enamine intermediate (5 g), Iron powder (325 mesh, 5 eq per nitro group = ~10 eq total), Glacial Acetic Acid (50 mL), Ethanol (50 mL).

  • Setup: Suspend the enamine in Ethanol/Acetic acid (1:1) in a 250 mL flask.

  • Activation: Heat to 60°C.

  • Reduction: Add Iron powder portion-wise (exothermic!).

  • Reflux: Heat to reflux (approx 80-90°C) for 2–4 hours.

    • Monitoring: TLC should show disappearance of the red enamine spot and appearance of a fluorescent blue/purple spot (indole).

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

    • Neutralize filtrate with sat. NaHCO₃ (Caution: foaming).

    • Extract with EtOAc (3x). Wash organics with Brine.

  • Purification: Flash chromatography (SiO₂).

    • Eluent: DCM/MeOH (95:5) or Hexane/EtOAc gradient. The amine makes the product polar.

    • Stabilization: Store under inert atmosphere; aminoindoles are oxidation-prone.

Validation & Troubleshooting

Critical Control Points (CCPs)
ParameterSpecificationConsequence of Failure
DMF-DMA Quality Fresh, clear liquidOld reagent hydrolyzes to DMF; reaction stalls.
Reduction Temp <100°C (Reflux EtOH/AcOH)Too high (>120°C) may cause polymerization of the aminoindole.
Iron Quality Fine powder (325 mesh)Coarse filings react too slowly, leading to incomplete cyclization.
Acidity Glacial AcOHInsufficient acid prevents reduction; too strong (HCl) may promote polymerization.
Analytical Verification[4][5]
  • ¹H NMR (DMSO-d₆):

    • Indole NH (broad singlet, ~10-11 ppm).

    • C2-H and C3-H (characteristic indole doublets/multiplets).

    • C6-NH₂ (broad singlet, ~4-5 ppm, D₂O exchangeable).

    • Aromatic region: Should show protons at C5 and C7 with meta coupling (due to C6-NH2 and C4-Br).

  • Mass Spec: M+ and M+2 peaks (1:1 ratio) confirming the presence of one Bromine atom.

References

  • Batcho, A. D., & Leimgruber, W. (1985). The Leimgruber-Batcho Indole Synthesis.[2][5][6][7][8] Organic Reactions, 32, 53-203.

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. (Discusses stability of bromoindoles).

  • Somei, M., et al. (1984). Preparation of 4-nitroindoles and their conversion to 4-aminoindoles. Heterocycles, 22(1), 195. (Detailed reduction protocols).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Reduction of Nitroindoles. (General reduction conditions for nitro-to-amino conversion).

  • Pelkey, E. T. (2003). Metal-Assisted Synthesis of Heterocycles.[5] In Progress in Heterocyclic Chemistry. (Review of iron-mediated reductive cyclizations).

Sources

Orthogonal Purity Assessment of 4-Bromo-1H-indol-6-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox" of Halogenated Indoles

4-Bromo-1H-indol-6-amine (CAS: 885518-46-9) is a critical scaffold in the synthesis of kinase inhibitors and CNS-active agents. However, its purity assessment presents a specific "purity paradox":

  • Regioisomeric Similarity: The bromination and nitration steps used in its synthesis often yield thermodynamically stable regioisomers (e.g., 5-bromo-1H-indol-6-amine or 4-bromo-1H-indol-5-amine) that co-elute on standard C18 stationary phases.

  • Response Factor Variance: The amino and bromo substituents significantly alter the UV extinction coefficient (

    
    ), rendering area-normalization methods (Area%) inaccurate without rigorous relative response factor (RRF) correction.
    

This guide details an orthogonal analytical strategy combining Reverse-Phase HPLC (separation), LC-MS (identification), and Quantitative NMR (absolute purity) to ensure data integrity for IND-enabling studies.

Primary Method: HPLC-UV (High-Performance Liquid Chromatography)

Role: Routine batch release and impurity profiling. Critical Limitation: "Blind spots" for isobaric regioisomers and non-chromophoric salts.

Optimized Protocol: The "Isomer-Resolved" Method

Standard C18 columns often fail to resolve the 4-bromo and 5-bromo isomers. We recommend a Phenyl-Hexyl stationary phase, which leverages


-

interactions to discriminate based on the electron density distribution of the indole ring.
  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains amine protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Shallow gradient of 5% to 40% B over 15 minutes. Note: A shallow gradient is mandatory to separate the critical regioisomeric pair.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Performance Metrics:

Parameter Value Note
LOD (Limit of Detection) 0.05% High sensitivity.

| Specificity | Moderate | Resolves 4-Br from 5-Br isomer (


), but may co-elute with de-brominated byproducts. |
| Linearity (

)
| > 0.999 | Excellent for main peak. |

Orthogonal Method 1: LC-MS (Liquid Chromatography-Mass Spectrometry)[3]

Role: Impurity identification and detection of co-eluting non-isobaric species. Scientific Rationale: UV purity often overestimates quality by missing precursors lacking strong chromophores or by masking co-eluting species. MS provides mass-specificity.

Key Impurity Fate Mapping

LC-MS is indispensable for tracking specific synthetic byproducts that HPLC-UV might misidentify:

  • De-brominated Impurity (Indol-6-amine):

    • Mass: [M+H]+ = 133.07 Da.

    • Origin: Over-reduction during the nitro-reduction step.

    • Detection: Easily resolved by mass, even if co-eluting in UV.

  • Nitro-Precursor (4-Bromo-6-nitroindole):

    • Mass: [M+H]+ = 240.96 Da (Br isotope pattern).

    • Origin: Incomplete reduction.

    • Risk:[3] Potential mutagenic impurity (PGI); requires low-level detection (ppm).

Protocol Adjustment: Use the same Phenyl-Hexyl column but switch to a volatile buffer (Ammonium Formate 10mM, pH 3.8) to enhance ionization efficiency in ESI(+) mode.

Orthogonal Method 2: qNMR (Quantitative Nuclear Magnetic Resonance)[5][6]

Role: Absolute purity determination (Potency) and reference standard qualification. The "Truth" Standard: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the physics of nuclear spin, where signal intensity is directly proportional to the molar number of nuclei.

Experimental Protocol
  • Solvent: DMSO-

    
     (Ensures complete solubility of the polar amino-indole).
    
  • Internal Standard (IS): Maleic Acid (Traceable CRM).

    • Why? Maleic acid singlet (

      
       6.2 ppm) sits in a clean window, avoiding the indole aromatic region (
      
      
      
      6.5 - 8.0 ppm) and the aliphatic impurities.
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    to ensure full relaxation for quantitative accuracy).
  • Pulse Angle: 90°.

Signal Selection for Quantification

For 4-Bromo-1H-indol-6-amine, select the H-2 proton (singlet/doublet near


 7.2-7.4 ppm) or the H-7 proton  (doublet).
  • Critical Check: Ensure the chosen signal does not overlap with the 5-bromo regioisomer signals. The H-2 proton chemical shift is sensitive to the electronic effect of the bromine position (C4 vs C5), often providing baseline resolution in NMR even if HPLC fails.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight.

Comparative Analysis & Decision Matrix

The following table contrasts the three methods to guide their application in a development workflow.

FeatureHPLC-UV (Phenyl-Hexyl)LC-MSqNMR
Primary Output Purity % (Area)Identity (Mass)Potency % (w/w)
Regioisomer Resolution High (if optimized)None (Isobaric)High (Structural)
Reference Standard RequiredNot RequiredRequired (IS only)
Speed Fast (20 min)Fast (20 min)Medium (1 hr)
Blind Spots Inorganic salts, solventIon suppressionLow sensitivity (<1%)
Workflow Visualization

The following diagram illustrates the logical flow for assessing a batch of 4-Bromo-1H-indol-6-amine.

PurityAssessment Start Crude 4-Bromo-1H-indol-6-amine HPLC Method 1: HPLC-UV (Phenyl-Hexyl Column) Start->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 LCMS Method 2: LC-MS (Check for De-brominated/Nitro species) Decision1->LCMS Yes Reject Reject / Reprocess Decision1->Reject No (Regioisomers found) Decision2 Impurities Identified? LCMS->Decision2 qNMR Method 3: qNMR (Absolute Potency w/ Maleic Acid IS) Decision2->qNMR No Critical Impurities Decision2->Reject Yes (Mutagenic precursors) Final Release Batch qNMR->Final Potency confirms Purity

Caption: Integrated Decision Matrix for Orthogonal Purity Assessment.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Separation Science. (2023). Orthogonal Chromatographic Methods for Pharmaceutical Intermediates.[2][6] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). qNMR Internal Standard Reference Data. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Bromo-1H-indol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

4-Bromo-1H-indol-6-amine hydrochloride is a halogenated heterocyclic amine salt commonly used as a scaffold in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols .[1] Improper disposal (e.g., mixing with general organic solvents or drain disposal) poses severe risks, including the formation of toxic dioxins during incineration and immediate aquatic toxicity.

Chemical Profile
PropertyDetail
Chemical Name 4-Bromo-1H-indol-6-amine hydrochloride
CAS Number 1134753-48-2 (HCl salt); 375369-03-2 (Free base)
Molecular Formula C₈H₈BrClN₂ (HCl salt)
Key Hazards Skin/Eye Irritant, Aquatic Toxicity (H410) , Potential Mutagen
Waste Class Halogenated Organic (Non-specific RCRA, typically characteristic)

Hazard Assessment & Pre-Disposal Causality

Before initiating disposal, you must understand the chemical causality that dictates these protocols. This is not arbitrary; it is based on the compound's reactivity profile.

A. The Halogen Factor (Bromine & Chlorine)

Why Segregate? This compound contains both Bromine (aromatic substituent) and Chlorine (counter-ion). When halogenated organics are incinerated at standard temperatures (<850°C) with general organic waste, they can form dioxins and furans , which are persistent organic pollutants.

  • Operational Directive: You must segregate this waste into the "Halogenated" stream.[1] These streams are routed to high-temperature incinerators (>1200 K) equipped with scrubbers to neutralize acid gases (HBr, HCl).

B. The Amine Hydrochloride Factor

Why pH Matters? As a hydrochloride salt, this compound is acidic in aqueous solution.

  • Incompatibility Risk: Do NOT mix this waste with bleach (Sodium Hypochlorite). The acidic proton from the HCl salt can lower the pH of the bleach solution, driving the equilibrium to release toxic Chlorine gas (Cl₂) .

  • Incompatibility Risk: Do NOT mix with strong bases in non-controlled settings, as this liberates the free amine, potentially altering solubility and volatility.

Segregation & Waste Stream Compatibility[4]

Effective disposal starts at the bench. Use the following compatibility matrix to determine where to place the waste.

Waste Stream Compatibility Matrix
Waste StreamStatusScientific Rationale
Stream A: Halogenated Organics ✅ PREFERRED Route for high-temp incineration. Compatible with DCM, Chloroform.[1][2]
Stream B: Non-Halogenated Organics ❌ FORBIDDEN Contaminates the fuel-blending stream; causes equipment corrosion and toxic emissions.
Stream C: Aqueous (pH 5-9) ⚠️ CONDITIONAL Only for trace amounts <0.1%. Must be collected for off-site treatment due to aquatic toxicity. NO DRAIN DISPOSAL.
Stream D: Oxidizers ❌ DANGEROUS Indoles are electron-rich and can react violently with strong oxidizers (e.g., Nitric Acid).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired reagent, contaminated weighing boats, spill cleanup materials.

  • Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Double-Bagging: Place the first bag into a second bag to prevent micro-particle leakage.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Halogenated Organic. Contains 4-Bromo-1H-indol-6-amine HCl."[3][4]

  • Segregation: Deposit into the Solid Hazardous Waste Drum (often blue or black barrel). Do not place in regular trash.

Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotovap traps, HPLC waste containing the compound.

  • Characterization: Determine the primary solvent.

    • If solvent is DCM/Chloroform: It is already Halogenated.

    • If solvent is Methanol/Ethyl Acetate: The presence of the bromo-indole converts the entire mixture to Halogenated Waste .

  • pH Check: If the solution is aqueous/acidic, ensure the waste container is compatible (glass or HDPE). Avoid metal cans which corrode with HCl salts.

  • Transfer: Pour into the Halogenated Solvent Carboy (typically red or yellow safety can, depending on site rules, often distinct from non-halogenated).

  • Log Entry: Immediately log the volume and constituent on the carboy's accumulation log.

Visualized Decision Workflow

The following diagram illustrates the "Cradle-to-Grave" decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Bromo-1H-indol-6-amine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: Toxic/Halogenated Solid Bagging->SolidLabel SolidBin Solid Hazardous Waste Drum SolidLabel->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM vs. MeOH) Liquid->SolventCheck HaloSolvent Solvent is Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent is Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent No LiquidBin Halogenated Waste Carboy (High Temp Incineration) HaloSolvent->LiquidBin ContaminationRule CRITICAL STEP: Trace Bromine contaminates entire volume NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin Re-classify as Halogenated

Figure 1: Decision tree for segregation of 4-Bromo-1H-indol-6-amine HCl waste. Note the critical re-classification of non-halogenated solvents to halogenated waste streams due to the presence of the bromine substituent.

Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The HCl salt can be irritating to the respiratory tract.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. A P95 dust mask is recommended for powder spills.

  • Neutralization (Liquids): Absorb with a vermiculite or clay-based absorbent. Do not use paper towels for large concentrated spills (fire risk with amines/oxidizers).

  • Cleanup (Solids): Wet a paper towel slightly to wipe up powder (prevents dust generation). Do not dry sweep.[5]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Regulatory Framework (US Context)

While this guide provides operational safety, compliance with legal statutes is mandatory.

  • RCRA (Resource Conservation and Recovery Act): This compound is likely not a "Listed" waste (P or U list) but is a Characteristic Waste due to toxicity and halogen content.

  • EPA Waste Code: If not specifically listed, it often defaults to D001 (Ignitable, if in solvent) or requires a generic "Halogenated Solvent" profile established by your waste vendor (e.g., Clean Harbors, Veolia).

  • Drain Disposal: Strictly prohibited under the Clean Water Act due to aquatic toxicity (H410).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10248696, 4-Bromo-1H-indol-6-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.